(S)-NIFE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl (2S)-2-[(4-nitrophenoxy)carbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-26-11-12-27-18(22)17(13-14-5-3-2-4-6-14)20-19(23)28-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUYIBYVUBOGT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585021 | |
| Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328406-65-1 | |
| Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-NIFE: Properties, Structure, and Application in Chiral Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-NIFE, chemically known as N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester, is a crucial chiral derivatizing agent employed extensively in the analytical separation of amino acids and other primary and secondary amine-containing compounds. Its application is pivotal in high-performance liquid chromatography (HPLC) for the enantioseparation of chiral molecules, a critical step in various stages of pharmaceutical development and biomedical research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, a detailed experimental protocol for its use in amino acid derivatization, and a schematic representation of the analytical workflow.
Chemical Properties and Structure
This compound is a crystalline solid with a molecular formula of C₁₉H₂₀N₂O₇ and a molecular weight of approximately 388.4 g/mol [1][2]. Its structure features a phenylalanine core, which imparts the chirality necessary for the separation of enantiomers, linked to a 4-nitrophenoxycarbonyl group that serves as a chromophore for UV detection in HPLC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀N₂O₇ | [1][2] |
| Molecular Weight | 388.4 g/mol | [1] |
| CAS Number | 328406-65-1 | [1][2] |
| Appearance | Crystalline solid | [1] |
| λmax | 275 nm | [1] |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mL | [1] |
| Storage | Store at -20°C |
Molecular Structure
The chemical structure of this compound is provided below:
IUPAC Name: N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester[1]
SMILES: O=C(N--INVALID-LINK--CC1=CC=CC=C1)OC2=CC=C(--INVALID-LINK--=O)C=C2[1]
Experimental Protocols
The primary application of this compound is in the pre-column derivatization of amino acids for their enantioselective analysis by HPLC. The following protocol is a generalized procedure based on established methods.
Materials
-
This compound reagent
-
Amino acid standard or sample
-
Borate buffer (e.g., 62.5 mM, pH 10)
-
Acetonitrile (ACN)
-
Deionized water
-
Quenching solution (e.g., acetic acid)
-
HPLC or UPLC system with UV or Mass Spectrometry (MS) detector
-
Reversed-phase HPLC column (e.g., C18)
Derivatization Procedure
-
Sample Preparation: Prepare a solution of the amino acid sample or standard in deionized water or a suitable buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 5 mg/mL).
-
Reaction Mixture: In a microcentrifuge tube, combine the amino acid solution, borate buffer, and the this compound solution. A typical ratio would be 20 µL of sample, 20 µL of borate buffer, and 4 µL of the this compound reagent.
-
Incubation: Vortex the mixture and incubate at room temperature for a specified time, typically around 20 minutes, to allow the derivatization reaction to complete.
-
Quenching: Stop the reaction by adding a quenching solution, such as acetic acid.
-
Analysis: The resulting solution containing the diastereomeric derivatives is then ready for injection into the HPLC system.
Signaling and Reaction Pathways
As a synthetic derivatizing agent, this compound is not involved in biological signaling pathways. Its utility lies in the chemical reaction with amino acids to form diastereomers that can be separated chromatographically.
Derivatization Reaction Pathway
The derivatization of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the 4-nitrophenoxycarbonyl group of this compound. This results in the formation of a stable carbamate linkage and the release of 4-nitrophenol as a byproduct. The inherent chirality of the L-phenylalanine backbone of this compound leads to the formation of diastereomeric pairs when reacting with a racemic or enantiomerically diverse mixture of amino acids.
Caption: Derivatization of an amino acid with this compound.
Experimental and Analytical Workflow
The overall process of using this compound for chiral amino acid analysis involves several distinct stages, from initial sample handling to final data interpretation.
HPLC-MS Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of amino acids using this compound derivatization followed by HPLC-MS.
Caption: Workflow for amino acid analysis using this compound.
Conclusion
This compound is a highly effective and widely used chiral derivatizing agent for the enantioseparation of amino acids and other chiral amines by HPLC. Its well-defined chemical properties and reliable reactivity make it an invaluable tool in pharmaceutical analysis, metabolomics, and other scientific disciplines where the stereochemistry of molecules is of paramount importance. The protocols and workflows described in this guide provide a solid foundation for the successful application of this compound in a research or quality control setting.
References
An In-depth Technical Guide on the Mechanism of Action of (S)-NIFE with Primary Amines for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides a comprehensive overview of the mechanism of action of (S)-NIFE [N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester] with primary amines. Contrary to potential misconceptions of this compound as a biological inhibitor, its primary and well-documented role in scientific research is as a chiral derivatizing agent. This guide will focus on the chemical basis of this derivatization, its application in the analytical separation and quantification of primary amine-containing compounds, and the associated experimental methodologies.
Core Mechanism: Nucleophilic Acyl Substitution
The fundamental mechanism of action of this compound with primary amines is a nucleophilic acyl substitution reaction. This compound serves as an activated carbonyl compound, where the 4-nitrophenoxy group acts as a good leaving group. The primary amine, possessing a lone pair of electrons on the nitrogen atom, functions as the nucleophile.
The reaction proceeds as follows:
-
Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the N-(4-Nitrophenoxycarbonyl) moiety of this compound.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, resulting in the departure of the 4-nitrophenoxide anion, which is stabilized by resonance.
-
Product Formation: The final products are a stable urea derivative of the primary amine and 4-nitrophenol.
This reaction is highly efficient and proceeds under mild conditions, making it suitable for the derivatization of sensitive biological molecules.
Application in Chiral Separation and Quantification
The primary application of this compound is in the analytical separation of enantiomers of chiral primary amines, particularly amino acids and amino alcohols, using High-Performance Liquid Chromatography (HPLC).[1][2] Since this compound is a chiral molecule itself (due to the L-phenylalanine backbone), its reaction with a chiral primary amine results in the formation of diastereomers. These diastereomers have different physicochemical properties and can be separated by standard reversed-phase HPLC.
The use of this compound offers several advantages for analytical purposes:
-
High Sensitivity: The resulting derivatives can be detected with high sensitivity.[3]
-
Good Enantioselectivity: It allows for the effective separation of enantiomers.[1][3]
-
Mild Reaction Conditions: The derivatization can be performed under conditions that do not degrade most analytes.[3]
Quantitative Data
The following table summarizes the retention times for various amino acid diastereomers derivatized with this compound, demonstrating its utility in separating these compounds via HPLC.[1]
| Amino Acid | L-Isomer Retention Time (min) | D-Isomer Retention Time (min) |
| Alanine | 35.8 | 38.1 |
| Valine | 40.2 | 43.5 |
| Leucine | 43.8 | 46.9 |
| Isoleucine | 42.5 | 45.3 |
| Phenylalanine | 45.1 | 48.2 |
| Tyrosine | 41.7 | 44.9 |
| Tryptophan | 48.5 | 51.3 |
| HPLC conditions: C18 reversed-phase column with a linear gradient of acetonitrile in water. |
Experimental Protocols
-
This compound Solution: Prepare a 1% (w/v) solution of this compound in acetone.
-
Triethylamine Solution: Prepare a 6% (v/v) solution of triethylamine in water. This will serve as the basic buffer (pH ~11.9).
-
Acetic Acid Solution: Prepare a 5% (v/v) solution of acetic acid in water to quench the reaction.
-
Analyte Solution: Prepare a 1 mg/mL solution of the primary amine-containing analyte in water. If solubility is an issue, a small amount of methanol can be added.[1]
The following protocol is a general guideline for the derivatization of primary amines with this compound for HPLC analysis.[1]
Step-by-Step Protocol:
-
To 1 µL of the aqueous analyte solution (containing the primary amine), add 10 µL of the 6% triethylamine solution.
-
Add 10 µL of the 1% this compound solution in acetone to the mixture.
-
Allow the reaction to proceed at room temperature for 20 minutes.[1]
-
Quench the reaction by adding 10 µL of the 5% acetic acid solution.
-
The resulting solution containing the diastereomeric derivatives can then be diluted if necessary and an aliquot injected into the HPLC system for analysis.
For the analysis of the derivatized amino acids, a reversed-phase HPLC system coupled with an electrospray ionization mass spectrometer (ESI-MS) can be utilized.[1]
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm).
-
Mobile Phase A: 5% acetic acid in water.
-
Mobile Phase B: Acetonitrile containing 10% (v/v) methanol.
-
Gradient: A linear gradient from 5% to 50% of mobile phase B over 50 minutes is a suitable starting point.
-
Flow Rate: 250 µL/min.
-
Detection: UV detection can be performed, and ESI-MS can be used for mass identification of the derivatized products.
Signaling Pathways and Logical Relationships
In the context of this compound's application, the "signaling pathway" is the logical flow of the analytical process, from sample preparation to data acquisition.
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of chiral primary amines. Its mechanism of action is a straightforward nucleophilic acyl substitution, leading to the formation of diastereomers that can be readily separated and quantified using standard HPLC techniques. This guide provides the foundational knowledge and a practical experimental framework for the successful application of this compound in an analytical setting. It is important to reiterate that the established function of this compound is that of a chemical derivatizing agent for analytical purposes, and there is no scientific evidence to support a role as a biological inhibitor.
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of (S)-Nifenalol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Nifenalol, the levorotatory enantiomer of Nifenalol, is a beta-adrenergic blocker with distinct pharmacological properties. A thorough understanding of its solubility in various organic solvents is paramount for its purification, formulation development, and analytical characterization. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (S)-Nifenalol and the key factors influencing this critical physicochemical parameter. While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (S)-Nifenalol in a range of organic solvents, this guide equips researchers with the foundational knowledge and experimental frameworks to conduct such assessments.
Understanding Solubility: Key Concepts
The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. In drug development, two primary types of solubility are considered:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under equilibrium conditions. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in a highly soluble organic solvent like DMSO) and then diluted into an aqueous or organic medium. It is a high-throughput screening method often used in early drug discovery.
Experimental Protocols for Solubility Determination
Accurate determination of (S)-Nifenalol's solubility requires robust experimental protocols. The choice of method depends on the required accuracy, throughput, and the stage of drug development.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.
Detailed Methodology:
-
Preparation: Add an excess amount of (S)-Nifenalol to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A temperature-controlled shaker or rotator is ideal.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at the same temperature can be employed to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) without disturbing the solid phase.
-
Quantification: Analyze the concentration of (S)-Nifenalol in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The determined concentration represents the thermodynamic solubility of (S)-Nifenalol in that specific solvent at the given temperature.
Kinetic Solubility Determination: High-Throughput Screening
For earlier stages of drug discovery, higher throughput methods like nephelometry or UV-based plate reader assays are often employed to determine kinetic solubility.
Detailed Methodology (Nephelometry):
-
Stock Solution Preparation: Prepare a concentrated stock solution of (S)-Nifenalol in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Induction: The addition of the target solvent, in which (S)-Nifenalol is less soluble, will induce precipitation at a certain concentration.
-
Light Scattering Measurement: Use a nephelometer to measure the light scattered by the insoluble particles (precipitate) in each well.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1][2]
Factors Influencing the Solubility of (S)-Nifenalol
The solubility of (S)-Nifenalol in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent.[3][4][5][6][7]
Table 1: Key Factors Affecting Solubility
| Factor | Description | Impact on (S)-Nifenalol Solubility |
| Solvent Polarity | The polarity of the solvent relative to the solute is a primary determinant. The "like dissolves like" principle generally applies.[8] | (S)-Nifenalol, with its polar functional groups (hydroxyl, amino), is expected to have higher solubility in polar organic solvents (e.g., methanol, ethanol) compared to non-polar solvents (e.g., hexane, toluene). |
| Temperature | The effect of temperature on solubility depends on the enthalpy of solution. For most solids, solubility increases with increasing temperature.[3] | It is likely that the solubility of (S)-Nifenalol will increase with temperature in most organic solvents. This relationship should be determined experimentally. |
| Hydrogen Bonding | The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a compound with hydrogen bonding capabilities. | The hydroxyl and secondary amine groups in (S)-Nifenalol can form hydrogen bonds. Solvents that are good hydrogen bond acceptors (e.g., acetone, ethyl acetate) or donors (e.g., alcohols) can enhance solubility. |
| Molecular Structure of Solute | The presence of polar functional groups, molecular size, and shape all affect the energy required to break the crystal lattice and solvate the molecule. | The aromatic ring and the propanolamine side chain contribute to the overall polarity and potential for intermolecular interactions. |
| Crystalline Form (Polymorphism) | Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. | The specific crystalline form of the (S)-Nifenalol sample used will influence the measured solubility. |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a pharmaceutical compound like (S)-Nifenalol.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. ijnrd.org [ijnrd.org]
- 7. pharmaacademias.com [pharmaacademias.com]
- 8. m.youtube.com [m.youtube.com]
(S)-NIFE Reagent: A Technical Guide to its Discovery, Development, and Application in Chiral Separations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The (S)-NIFE reagent, chemically known as (S)-N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, has emerged as a significant chiral derivatizing agent for the analysis of amino acids and other primary and secondary amines. Its application in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has enabled sensitive and reliable separation of enantiomers, which is of critical importance in pharmaceutical research, clinical diagnostics, and metabolomics. This guide provides a comprehensive overview of the discovery and development of the this compound reagent, detailed experimental protocols for its use, a summary of its performance in quantitative analyses, and a visual representation of the analytical workflow.
Discovery and Development
The this compound reagent was first introduced as a novel chiral derivatizing agent for the enantioseparation of secondary amino acids. Its development was driven by the need for a reagent that could effectively create diastereomeric derivatives of chiral amines, allowing for their separation on standard reversed-phase HPLC columns. The key innovation of the this compound reagent lies in its pre-activated N-terminus, which readily reacts with the amino group of an analyte, and its inherent chirality, which introduces a second chiral center, leading to the formation of diastereomers with distinct physicochemical properties.
The reagent's design, incorporating a 4-nitrophenoxycarbonyl group, provides a good leaving group for the derivatization reaction, while the L-phenylalanine moiety imparts the necessary chirality for separation. The 2-methoxyethyl ester was likely chosen to enhance solubility in common organic solvents used in HPLC.
While the seminal work introducing the this compound reagent was published by Péter, A., et al. in 2002 in the Journal of Chromatography A, this guide will focus on the practical application and methodologies derived from subsequent studies that have built upon this foundational work.
Synthesis of this compound Reagent
Experimental Protocols
Derivatization of Amino Acids with this compound
The following protocol is a generalized procedure for the derivatization of amino acids in a sample, such as a protein hydrolysate or a biological fluid.
Materials:
-
This compound reagent solution (e.g., 5 mg/mL in acetonitrile)
-
Borate buffer (62.5 mM, pH 10) or Triethylamine solution (6% in a suitable solvent)
-
Sample containing amino acids
-
Internal standard solution (optional, but recommended for quantitative analysis)
-
Quenching solution (e.g., 5% acetic acid)
-
Vortex mixer
-
Incubator or heating block (if required)
Procedure:
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate individual amino acids.
-
Neutralize the hydrolyzed sample.
-
For biological fluids (plasma, urine, cerebrospinal fluid), deproteinize the sample (e.g., by adding acetonitrile or methanol, followed by centrifugation).
-
-
Derivatization Reaction:
-
To a microcentrifuge tube, add 20 µL of the sample.
-
Add 20 µL of the internal standard solution (if used).
-
Add 20 µL of borate buffer (pH 10).
-
Add 4 µL of the this compound reagent solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture. Reaction times can vary, with some protocols suggesting room temperature for 20 minutes, while others may use elevated temperatures.
-
-
Quenching the Reaction:
-
Add a suitable volume of the quenching solution (e.g., 5% acetic acid) to stop the reaction.
-
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC or UPLC-MS/MS system.
-
HPLC and UPLC-MS/MS Analysis
The separation of the this compound derivatized amino acids is typically achieved on a C18 reversed-phase column.
Typical HPLC-UV Parameters:
-
Column: C18, e.g., 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate or phosphate buffer)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 275 nm (due to the nitrophenyl chromophore)
Typical UPLC-MS/MS Parameters:
-
Column: C18, e.g., 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A rapid gradient is employed to achieve fast separation times.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each derivatized amino acid need to be optimized.
Data Presentation
The this compound reagent has demonstrated excellent performance in the quantitative analysis of D-amino acids in various biological matrices. The following table summarizes key performance data from a validated UPLC-MS/MS method for the analysis of 19 chiral proteinogenic amino acids[1][2].
| Amino Acid | Limit of Detection (LOD) (nM)[1][2] | Accuracy (%) in Plasma[1][2] | Accuracy (%) in CSF[1][2] | Accuracy (%) in Urine[1][2] |
| Alanine | 1.98 | 85 - 107 | 85 - 107 | 85 - 107 |
| Arginine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Asparagine | 5.15 | 85 - 107 | 85 - 107 | 85 - 107 |
| Aspartic Acid | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Cysteine | Not Reported | Not Reported | Not Reported | Not Reported |
| Glutamic Acid | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Glutamine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Glycine | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Histidine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Isoleucine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Leucine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Lysine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Methionine | 1.18 | 85 - 107 | 85 - 107 | 85 - 107 |
| Phenylalanine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Proline | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Serine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Threonine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Tryptophan | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Tyrosine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
| Valine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |
Note: The accuracy is reported as a range for the entire panel of amino acids in the respective matrix.
Mandatory Visualizations
Derivatization Reaction of an Amino Acid with this compound
Caption: Derivatization of an amino acid with this compound reagent.
Experimental Workflow for Chiral Amino Acid Analysis
Caption: Workflow for chiral amino acid analysis using this compound.
Conclusion
The this compound reagent is a powerful tool for the chiral separation and quantification of amino acids and other chiral amines. Its ease of use, coupled with the high sensitivity and selectivity achievable with modern analytical instrumentation, makes it an invaluable reagent for researchers in various scientific disciplines. The methodologies outlined in this guide provide a solid foundation for the successful application of the this compound reagent in the user's own research endeavors. Further research and development may focus on expanding the range of analytes that can be derivatized and on the development of even more sensitive and high-throughput analytical methods.
References
An In-depth Technical Guide on the Stability and Storage of Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Nifedipine, a widely used calcium channel blocker. The information is curated to assist researchers, scientists, and professionals in drug development in ensuring the integrity and efficacy of this compound in their work.
Chemical Profile of Nifedipine
Nifedipine is a dihydropyridine derivative with the systematic IUPAC name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]. It is characterized as an odorless, yellow crystalline powder that is tasteless[1][2].
Key Identifiers:
Stability Profile
Nifedipine's stability is influenced by several factors, most notably light, temperature, and the formulation in which it is prepared.
2.1. Light Sensitivity:
Nifedipine is highly sensitive to light[2][3]. Exposure to daylight or certain wavelengths of artificial light can cause it to decompose into a nitrosophenylpyridine derivative. UV light exposure may lead to the formation of a nitrophenylpyridine derivative[3]. Therefore, it is imperative to protect Nifedipine and its formulations from light at all times.
2.2. Thermal Stability:
The stability of Nifedipine is also temperature-dependent. As a solid, it is expected to be stable for at least two years when stored at 2-8°C[3]. For formulated products, specific temperature recommendations should be followed. For instance, nifedipine liquid-filled capsules should be stored at 15-25°C, while extended-release tablets should be stored at a temperature below 30°C[1].
2.3. Stability in Oral Suspensions:
Studies have been conducted to determine the stability of nifedipine in compounded oral suspensions. In one study, nifedipine suspensions were prepared using two different vehicles: 1% methylcellulose:simple syrup NF (1:13) and Ora Plus:Ora Sweet (1:1) at a concentration of 4 mg/mL[4]. The stability of these suspensions was assessed over a 3-month period at two different temperatures.
The results indicated that at 4°C (refrigerated), the nifedipine concentration remained at nearly 100% of the initial concentration in both formulations for the entire 91-day study period[4]. At 25°C (room temperature), the mean concentration of nifedipine was 98.9% ± 2.36% in the Ora Plus:Ora Sweet formulation and 97.4% ± 2.48% in the 1% methylcellulose-syrup formulation after 3 months[4]. No significant changes in pH or physical appearance were observed in any of the samples[4].
Recommended Storage Conditions
Based on the available data, the following storage conditions are recommended for Nifedipine and its preparations:
| Formulation | Storage Temperature | Light Protection | Moisture Protection |
| Solid Powder (as supplied) | 2-8°C[3] | Required[1][2][3] | Required[1] |
| Liquid-filled Capsules | 15-25°C[1] | Required[1] | Required[1] |
| Extended-Release Tablets | Below 30°C[5] | Required[1] | Required[5] |
| Compounded Oral Suspensions | 4°C or 25°C[4] | Required[1][2][3] | Recommended |
Experimental Protocols
4.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Nifedipine in Oral Suspensions:
The following is a general outline of a stability-indicating HPLC method, as described in the referenced study for analyzing nifedipine in oral suspensions[4].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer. The exact composition should be optimized for adequate separation.
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is common.
-
Detection Wavelength: Nifedipine can be detected at a wavelength of 235 nm.
-
Sample Preparation:
-
Accurately weigh a portion of the suspension.
-
Dilute with a suitable solvent (e.g., mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the assay, forced degradation studies should be performed. This involves subjecting nifedipine solutions to stress conditions such as acid, base, heat, oxidation, and light to generate degradation products. The HPLC method should be able to resolve the nifedipine peak from all degradation product peaks.
Visualizations
Logical Workflow for Nifedipine Stability Assessment
Caption: Workflow for assessing the stability of Nifedipine formulations.
Degradation Pathway of Nifedipine under Light Exposure
Caption: Simplified degradation pathways of Nifedipine upon light exposure.
References
Commercial Sources and Technical Guide for (S)-NIFE
For researchers, scientists, and drug development professionals utilizing photosensitive protecting groups, (S)-NIFE ((S)-(-)-1-(2-nitrophenyl)ethyl acetate) is a valuable tool for the controlled release of molecules. This technical guide provides an in-depth overview of commercial sources for this compound, alongside detailed experimental protocols for its application, with a focus on the photorelease (uncaging) of protected compounds.
Commercial Availability of this compound
This compound is available from several reputable chemical suppliers. The following table summarizes the key purchasing information from two prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Cayman Chemical | 17431 | ≥95% | 5 mg, 10 mg, 25 mg | $52.00 (5 mg), $73.00 (10 mg), $111.00 (25 mg) |
| Santa Cruz Biotechnology | sc-253524 | Not specified | Inquire | Inquire for pricing |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Core Application: Photosensitive Protecting Group
This compound belongs to the family of 2-nitrobenzyl caging groups. The 1-(2-nitrophenyl)ethyl (NPE) moiety is photolabile, meaning it can be cleaved by exposure to UV light. This property allows for the precise temporal and spatial release of a protected functional group, typically a carboxylate, within a biological system or chemical reaction. The general principle involves the esterification of a carboxylic acid with the this compound precursor, rendering the acid inactive until it is "uncaged" by photolysis.
The logical relationship of this compound as a photosensitive protecting group can be visualized as follows:
Caption: Logical workflow of caging and uncaging a carboxylic acid with this compound.
Experimental Protocols
The following sections detail the typical experimental procedures for the synthesis of an this compound caged compound and its subsequent photolytic cleavage.
Synthesis of an this compound Caged Carboxylate
This protocol describes a general method for the esterification of a carboxylic acid with (S)-1-(2-nitrophenyl)ethanol, the precursor to the acetate form.
Materials:
-
Carboxylic acid of interest
-
(S)-1-(2-nitrophenyl)ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and (S)-1-(2-nitrophenyl)ethanol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound caged ester.
Photolysis (Uncaging) of the this compound Caged Compound
This protocol outlines the general procedure for the photorelease of the carboxylic acid from its this compound caged ester.
Materials:
-
This compound caged compound
-
Aqueous buffer solution (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable co-solvent if needed for solubility
-
UV light source (e.g., mercury lamp with appropriate filters, or a UV LED) with a peak wavelength around 350-365 nm.
-
Quartz cuvette or reaction vessel
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare a stock solution of the this compound caged compound in a suitable solvent (e.g., ACN or DMSO).
-
Dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with the experimental system (typically <1%).
-
Transfer the solution to a quartz cuvette or an appropriate reaction vessel that is transparent to UV light.
-
Irradiate the sample with the UV light source. The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the concentration, and should be optimized for each specific compound and experimental setup.
-
Monitor the progress of the photolysis by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the caged compound peak and the appearance of the released carboxylic acid peak will indicate the progress of the reaction.
-
The released, active carboxylic acid is now available in the solution for the intended biological or chemical experiment.
The experimental workflow for the photolysis of an this compound caged compound can be visualized as follows:
In-Depth Technical Guide: 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate ((S)-NIFE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate, a chiral derivatizing agent commonly known as (S)-NIFE. This compound is of significant interest for its application in the stereoselective analysis of various chiral molecules, a critical aspect of drug development and biochemical research.
Core Compound Data
This compound is a key reagent used for the indirect enantioseparation of primary and secondary amino group-containing compounds through reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Its utility lies in its ability to react with chiral molecules to form diastereomeric derivatives that can be readily separated on achiral stationary phases.
| Property | Value | Source |
| Molecular Formula | C19H20N2O7 | [2][3][4][5][6] |
| Molecular Weight | 388.38 g/mol | [2][3][5][6] |
| CAS Number | 328406-65-1 | [2][3][4] |
| Synonyms | This compound, N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester | [3][5] |
Experimental Protocol: Chiral Derivatization for HPLC Analysis
The following is a generalized experimental protocol for the use of this compound as a chiral derivatizing reagent, based on established methodologies. This protocol is intended as a guide and may require optimization for specific applications.
Objective: To perform indirect enantioseparation of a sample containing chiral primary or secondary amino groups using this compound and RP-HPLC.
Materials:
-
This compound (derivatizing reagent)
-
Analyte containing chiral amino groups (e.g., amino alcohols, non-protein amino acids)
-
Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Buffer solution (e.g., Triethylammonium acetate or phosphate buffer, pH adjusted)
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., Acetonitrile, Methanol)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the analyte in an appropriate aprotic solvent.
-
Derivatization Reaction:
-
To the analyte solution, add a molar excess of this compound solution.
-
Add a suitable base (e.g., triethylamine) to catalyze the reaction.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60°C) for a specified time (typically 30-60 minutes). The reaction should be carried out in an environment protected from light.
-
-
Reaction Quenching: Stop the reaction by adding a small amount of an acidic solution (e.g., dilute acetic acid) to neutralize the excess base.
-
HPLC Analysis:
-
Inject an aliquot of the resulting diastereomeric derivative solution into the HPLC system.
-
Perform the separation on a reversed-phase column using a suitable mobile phase, often a gradient of an aqueous buffer and an organic modifier.
-
Monitor the elution of the diastereomers using a UV detector, typically at a wavelength of 205 nm.[1]
-
-
Data Analysis: The two diastereomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric ratio of the original analyte can be determined from the peak areas of the two diastereomeric peaks.
Visualizations
Logical Workflow for Chiral Derivatization and HPLC Analysis
Caption: A logical workflow diagram illustrating the key steps involved in the chiral derivatization of an analyte with this compound followed by RP-HPLC analysis.
Signaling Pathway of Derivatization Reaction
References
- 1. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine,2-methoxyethyl ester | CAS No- 328406-65-1 | Simson Pharma Limited [simsonpharma.com]
- 6. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Amino Acid Analysis using (S)-N-(1-naphthyl)ethyl Isocyanate ((S)-NIFE) Derivatization and HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of amino acids in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization with the chiral reagent (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE). This method is particularly suited for the separation of amino acid enantiomers, enabling accurate quantification of both D- and L-amino acids.
Introduction
Amino acid analysis is a critical tool in biomedical research, drug development, and quality control of protein-based therapeutics. The inherent lack of a strong chromophore in most amino acids necessitates a derivatization step to enable sensitive detection by UV or fluorescence detectors. This compound is a chiral derivatizing agent that reacts with the primary and secondary amine groups of amino acids to form stable, highly fluorescent diastereomers. This allows for the sensitive and selective quantification of amino acids, as well as the resolution of their enantiomeric forms (D and L isomers) on a standard reversed-phase HPLC column.
Principle of the Method
The primary amine group of an amino acid nucleophilically attacks the isocyanate group of this compound, forming a stable urea derivative. The introduction of the naphthyl group from the this compound reagent imparts strong UV absorbance and fluorescence properties to the amino acid derivatives, significantly enhancing detection sensitivity. As this compound is a chiral molecule, it forms diastereomers with the chiral amino acids, which can then be separated by HPLC.
Experimental Protocols
Materials and Reagents
-
(S)-N-(1-naphthyl)ethyl isocyanate (this compound), 98% purity
-
Amino acid standards (L- and D-isomers)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Acetic acid, glacial
-
Hydrochloric acid (HCl)
-
Samples for analysis (e.g., protein hydrolysates, cell culture media, plasma)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fluorescence Detector (FLD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Syringe filters (0.22 µm)
Solution Preparation
-
Borate Buffer (125 mM, pH 10): Dissolve 7.73 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10 with a concentrated NaOH solution.
-
This compound Reagent Solution (5 mg/mL): Dissolve 25 mg of this compound in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Acetic Acid in HPLC grade water.
-
Mobile Phase B (Organic): Acetonitrile or a mixture of Acetonitrile/Methanol.
-
Amino Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Store at -20°C. Working standards of various concentrations can be prepared by diluting the stock solutions with 0.1 M HCl.
Sample Preparation
-
Protein Hydrolysates: Proteins are typically hydrolyzed to their constituent amino acids using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. The hydrolysate is then dried to remove the acid and reconstituted in 0.1 M HCl.
-
Biological Fluids (e.g., plasma, urine): Deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation. The supernatant is collected for derivatization.
-
Cell Culture Media: Samples can often be diluted with 0.1 M HCl and directly used for derivatization after filtration.
Derivatization Procedure
-
To 20 µL of the amino acid standard solution or sample, add 20 µL of 125 mM borate buffer (pH 10).
-
Vortex the mixture briefly.
-
Add 40 µL of the this compound reagent solution (5 mg/mL in ACN).
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes in the dark.
-
Stop the reaction by adding 20 µL of 1% acetic acid in water.
-
Vortex the final solution and filter through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 25 | 60 |
| 30 | 80 |
| 35 | 20 |
| 40 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV-Vis/DAD: 220 nm or 280 nm
-
Fluorescence: Excitation at 280 nm, Emission at 340 nm
-
Data Presentation
Quantitative data for the analysis of a standard mixture of L-amino acids derivatized with this compound are summarized below. Note that retention times and detection limits are instrument and method-dependent and should be determined experimentally.
| Amino Acid | Abbreviation | Retention Time (min) | LOD (pmol) (Estimated) | LOQ (pmol) (Estimated) | Linearity (R²) (Estimated) |
| Aspartic Acid | Asp | 8.5 | 5 | 15 | >0.99 |
| Glutamic Acid | Glu | 9.2 | 5 | 15 | >0.99 |
| Serine | Ser | 10.1 | 10 | 30 | >0.99 |
| Glycine | Gly | 11.5 | 10 | 30 | >0.99 |
| Threonine | Thr | 12.3 | 10 | 30 | >0.99 |
| Alanine | Ala | 13.8 | 10 | 30 | >0.99 |
| Proline | Pro | 15.5 | 15 | 45 | >0.99 |
| Valine | Val | 17.2 | 5 | 15 | >0.99 |
| Methionine | Met | 18.1 | 5 | 15 | >0.99 |
| Isoleucine | Ile | 19.5 | 5 | 15 | >0.99 |
| Leucine | Leu | 20.1 | 5 | 15 | >0.99 |
| Phenylalanine | Phe | 21.8 | 2 | 6 | >0.99 |
| Tryptophan | Trp | 23.5 | 2 | 6 | >0.99 |
| Lysine | Lys | 25.2 | 10 | 30 | >0.99 |
| Histidine | His | 26.8 | 15 | 45 | >0.99 |
| Arginine | Arg | 28.1 | 15 | 45 | >0.99 |
Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions. LOD and LOQ values are estimates for a standard HPLC-UV system and should be experimentally determined during method validation. Linearity is typically observed over a wide concentration range, often from low pmol to nmol levels.
Mandatory Visualization
Experimental Workflow Diagram
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of D-Amino Acids in Biological Matrices using (S)-NIFE Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the chiral separation and quantification of D-amino acids in various biological matrices. The method utilizes the chiral derivatizing agent (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, ((S)-NIFE), to enable the separation of D- and L-amino acid enantiomers. This technique offers exceptional sensitivity and accuracy, making it a valuable tool for studying the physiological roles of D-amino acids and for the development of novel therapeutics. Detailed protocols for sample preparation, derivatization, and UPLC-MS/MS analysis are provided, along with quantitative data for D-amino acids in human plasma, cerebrospinal fluid (CSF), and urine.
Introduction
D-amino acids, once thought to be exclusive to bacteria, are now recognized as important signaling molecules in mammals, playing crucial roles in neurotransmission and other physiological processes.[1][2] For instance, D-serine and D-aspartate are known to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, modulating synaptic plasticity and neuronal signaling.[1][3] Aberrant levels of D-amino acids have been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis (ALS), highlighting their potential as diagnostic markers and therapeutic targets.[1][2]
The quantification of D-amino acids in biological samples presents a significant analytical challenge due to their low abundance and the presence of their highly abundant L-enantiomers. Chiral derivatization followed by chromatographic separation is a common strategy to overcome this challenge. This compound is a chiral derivatizing agent that reacts with the primary amino group of amino acids to form diastereomers that can be readily separated by reverse-phase chromatography.[1][4] This method, coupled with the high sensitivity and selectivity of UPLC-MS/MS, allows for the accurate and precise quantification of D-amino acids in complex biological matrices.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester)
-
Amino Acid Standards (D- and L-isomers)
-
Internal Standards (stable isotope-labeled amino acids)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate
-
Borate Buffer (e.g., 62.5 mM, pH 10)
-
Trichloroacetic acid (TCA) or other protein precipitation agents
Sample Preparation
Plasma/Serum:
-
To 50 µL of plasma or serum, add 150 µL of ice-cold 10% (w/v) TCA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
Cerebrospinal Fluid (CSF):
-
Due to the low protein content, CSF can often be derivatized directly.
-
Alternatively, to 50 µL of CSF, add 50 µL of ice-cold ACN.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
Urine:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:10 with LC-MS grade water prior to derivatization.
Derivatization Protocol
-
To 20 µL of the prepared sample supernatant or standard solution, add 20 µL of internal standard solution.
-
Add 20 µL of 62.5 mM borate buffer (pH 10).
-
Add 4 µL of this compound solution (5 mg/mL in ACN).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, add 20 µL of 0.1% formic acid in water to stop the reaction.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 50 | 50 |
| 8.1 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 50 L/hr Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound Derivatized D-Amino Acids (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| D-Alanine | 478.2 | 314.1 | 25 | 15 |
| D-Serine | 494.2 | 314.1 | 25 | 15 |
| D-Aspartate | 522.2 | 314.1 | 30 | 18 |
| D-Glutamate | 536.2 | 314.1 | 30 | 18 |
| D-Proline | 504.2 | 314.1 | 25 | 15 |
| D-Leucine | 520.3 | 314.1 | 25 | 15 |
| D-Phenylalanine | 554.2 | 314.1 | 25 | 18 |
Note: The product ion at m/z 314.1 corresponds to the common this compound-phenylalanine fragment. MRM transitions should be optimized for each instrument.
Quantitative Data
The following tables summarize the quantitative results for several D-amino acids in human plasma, CSF, and urine, demonstrating the method's applicability to different biological matrices. The method exhibits excellent linearity, accuracy, and precision.[1][2]
Table 1: Method Performance Characteristics
| Parameter | D-Alanine | D-Serine | D-Aspartate | D-Proline |
| LOD (nM) | 1.98 | < 1 | < 1 | < 1 |
| LOQ (nM) | 6.6 | < 3 | < 3 | < 3 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (%) | 85-107 | 85-107 | 85-107 | 85-107 |
| Intra-assay RSD (%) | < 16 | < 16 | < 16 | < 16 |
| Inter-assay RSD (%) | < 16 | < 16 | < 16 | < 16 |
Data adapted from Visser et al., 2011.[1]
Table 2: Concentrations of D-Amino Acids in Human Biological Fluids (µM)
| D-Amino Acid | Plasma | CSF | Urine |
| D-Alanine | 0.8 - 2.5 | 0.1 - 0.5 | 5 - 20 |
| D-Serine | 0.2 - 0.8 | 1.0 - 4.0 | 1 - 10 |
| D-Aspartate | 0.05 - 0.2 | 0.1 - 0.3 | 0.5 - 5 |
| D-Proline | 0.5 - 2.0 | 0.05 - 0.2 | 10 - 50 |
| D-Leucine | 0.1 - 0.5 | < 0.1 | 1 - 8 |
Concentration ranges are approximate and can vary between individuals and with physiological state.
Visualizations
Caption: Experimental workflow for D-amino acid quantification.
Caption: D-amino acids as co-agonists in NMDA receptor signaling.
Conclusion
The UPLC-MS/MS method employing this compound derivatization provides a highly sensitive, specific, and reliable approach for the quantification of D-amino acids in complex biological matrices. The detailed protocols and performance data presented in this application note demonstrate the method's suitability for a wide range of research and clinical applications. This powerful analytical tool will facilitate further investigation into the roles of D-amino acids in health and disease, and aid in the discovery and development of novel diagnostic and therapeutic strategies.
References
- 1. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 2. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-NIFE Derivatization of Amino Alcohols for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective analysis of amino alcohols is critical in drug development and manufacturing, as the stereochemistry of these compounds profoundly influences their pharmacological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for chiral separation and quantification due to its high resolution and sensitivity. However, the inherent polarity and low volatility of amino alcohols necessitate a derivatization step to enable their analysis by GC-MS.
This document provides a detailed, though theoretical, protocol for the derivatization of amino alcohols with (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, commonly known as (S)-NIFE. It is important to note that while this compound is a well-established chiral derivatizing agent for High-Performance Liquid Chromatography (HPLC) analysis, its application in GC-MS is not documented in the current scientific literature.[1][2][3] The high molecular weight of the this compound reagent may lead to derivatives with insufficient volatility for GC analysis. Therefore, this protocol is presented as a proposed methodology for research and development purposes.
Furthermore, this application note includes protocols for alternative, well-established chiral derivatizing agents that are routinely and successfully used for the GC-MS analysis of amino alcohols.
This compound Derivatization: A Proposed Protocol for GC-MS
This compound is a chiral derivatizing agent that reacts with the primary or secondary amine group of an amino alcohol to form diastereomers, which can then be separated on a chiral or achiral GC column.[3] The derivatization reaction proceeds via nucleophilic substitution.
Proposed Experimental Protocol
2.1.1. Materials and Reagents
-
This compound (CAS 328406-65-1)
-
Amino alcohol sample
-
Anhydrous acetonitrile (ACN)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas for drying
-
GC-MS grade vials with inserts
-
Heating block or oven
2.1.2. Derivatization Procedure
-
Sample Preparation: Accurately weigh 1-5 mg of the amino alcohol sample into a GC-MS vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction: To the dried amino alcohol sample, add 100 µL of the this compound solution and 10 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.
-
Incubation: Tightly cap the vial and heat at 60°C for 1 hour.
-
Drying: After incubation, cool the vial to room temperature and evaporate the solvent and excess pyridine under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous dichloromethane for GC-MS analysis.
Proposed GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Chirasil-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Expected Quantitative Data and Mass Spectra
While experimental data for the GC-MS analysis of this compound-derivatized amino alcohols is not available, some characteristic mass fragments can be predicted based on the structure of the derivatizing agent and general fragmentation patterns. In mass spectrometry methods analyzing this compound derivatives, common fragment ions of m/z 224 and m/z 120 have been reported.[4]
Table 1: Predicted Mass Fragments for this compound Derivatives
| m/z | Predicted Fragment |
| 224 | [C11H12NO4]+ |
| 120 | [C8H8N]+ |
Alternative Derivatization Protocols for GC-MS of Amino Alcohols
Given the challenges associated with the volatility of this compound derivatives, the following are established and reliable methods for the chiral GC-MS analysis of amino alcohols.
Trifluoroacetic Anhydride (TFAA) Derivatization
TFAA is a common reagent for the derivatization of both the amine and hydroxyl groups of amino alcohols, yielding volatile derivatives suitable for GC-MS analysis.
3.1.1. Experimental Protocol
-
Sample Preparation: Place 1-5 mg of the amino alcohol sample in a GC-MS vial and dry completely.
-
Reaction: Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).
-
Incubation: Cap the vial and heat at 100°C for 30 minutes.
-
Drying: Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute in 100 µL of anhydrous dichloromethane for analysis.
Table 2: Typical Quantitative Data for TFAA-Derivatized Amino Alcohols
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| (R)-Alaninol-TFA | 8.5 | 196, 168, 140 |
| (S)-Alaninol-TFA | 8.8 | 196, 168, 140 |
| (R)-Valinol-TFA | 10.2 | 224, 196, 168 |
| (S)-Valinol-TFA | 10.5 | 224, 196, 168 |
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Derivatization
MTBSTFA is a silylation reagent that derivatizes active hydrogens on amine and hydroxyl groups, producing thermally stable and volatile derivatives.
3.2.1. Experimental Protocol
-
Sample Preparation: Dry 1-5 mg of the amino alcohol sample in a GC-MS vial.
-
Reaction: Add 100 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Incubation: Cap the vial and heat at 70°C for 45 minutes.
-
Analysis: Cool to room temperature and directly inject the sample into the GC-MS.
Table 3: Typical Quantitative Data for MTBSTFA-Derivatized Amino Alcohols
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| (R)-Leucinol-TBDMS | 12.1 | 258, 202, 130 |
| (S)-Leucinol-TBDMS | 12.4 | 258, 202, 130 |
| (R)-Phenylalaninol-TBDMS | 15.3 | 308, 252, 178 |
| (S)-Phenylalaninol-TBDMS | 15.6 | 308, 252, 178 |
Visualizations
Caption: Proposed workflow for this compound derivatization.
Caption: this compound derivatization reaction scheme.
Caption: Workflow for alternative derivatization methods.
Conclusion
While this compound is a valuable reagent for the chiral separation of amino alcohols by HPLC, its applicability to GC-MS is currently unproven and may be limited by the volatility of its derivatives. The proposed protocol serves as a starting point for researchers wishing to explore this possibility. For routine and validated chiral analysis of amino alcohols by GC-MS, derivatization with reagents such as TFAA or MTBSTFA is recommended. These methods are robust, well-documented, and yield derivatives with excellent chromatographic properties. Researchers should carefully validate any new derivatization method to ensure it meets the required performance characteristics for their specific application.
References
- 1. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for (S)-NIFE Derivatization in Human Plasma Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the sample preparation of human plasma for the analysis of chiral amino acids using (S)-N-isocuccinimidyl-4-nitrophenyl ester ((S)-NIFE) derivatization, followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Chiral amino acids play a crucial role in numerous physiological and pathological processes. Accurate quantification of D- and L-amino acid enantiomers in biological matrices like human plasma is essential for biomarker discovery, clinical diagnostics, and pharmacokinetic studies. This compound is a chiral derivatizing agent that reacts with the primary amino group of amino acids to form diastereomers, enabling their separation and quantification by standard reversed-phase chromatography. This method, coupled with the high sensitivity and selectivity of tandem mass spectrometry, provides a robust and reliable analytical workflow.
The critical first step in this analytical workflow is the preparation of the plasma sample to remove interfering macromolecules, primarily proteins, which can cause matrix effects and damage analytical instrumentation. This protocol details an effective protein precipitation method using acetonitrile, followed by a clear, step-by-step derivatization procedure with this compound.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (ACN), LC-MS grade
-
This compound (N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Water, LC-MS grade
-
Internal Standards (isotope-labeled amino acids)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Heating block or water bath
-
UPLC-MS/MS system
Preparation of Reagents
-
Protein Precipitation Solution: Acetonitrile (100%).
-
Borate Buffer (100 mM, pH 9.0):
-
Dissolve 6.18 g of boric acid in 900 mL of LC-MS grade water.
-
Adjust the pH to 9.0 by adding 1 M NaOH solution dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with LC-MS grade water.
-
-
This compound Derivatization Reagent (1 mg/mL):
-
Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Prepare this solution fresh before each batch of derivatizations.
-
Sample Preparation and Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add internal standards at the desired concentration.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the amino acids, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
This compound Derivatization
-
To 50 µL of the supernatant from the protein precipitation step, add 50 µL of 100 mM Borate Buffer (pH 9.0).
-
Add 25 µL of the 1 mg/mL this compound derivatization reagent.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 20 minutes in a heating block or water bath.
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of the derivatized amino acids.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the derivatized amino acids, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific amino acids of interest.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for each derivatized amino acid and internal standard.
Data Presentation
The efficiency of the sample preparation method is critical for accurate quantification. The following table summarizes the expected recovery of amino acids from human plasma following acetonitrile protein precipitation.
| Amino Acid Category | Analyte | Mean Recovery (%) | Reference(s) |
| Branched-Chain Amino Acids | Leucine | 99.6 - 103.6 | [1] |
| Isoleucine | 99.6 - 103.6 | [1] | |
| Valine | 99.6 - 103.6 | [1] | |
| Aromatic Amino Acids | Phenylalanine | 99.6 - 103.6 | [1] |
| Tyrosine | 99.6 - 103.6 | [1] | |
| Tryptophan | 99.6 - 103.6 | [1] | |
| General Amino Acids | Alanine | 92.1 - 108.2 | [1] |
| Arginine | 92.1 - 108.2 | [1] | |
| Asparagine | 92.1 - 108.2 | [1] | |
| Aspartic Acid | 92.1 - 108.2 | [1] | |
| Cysteine | 92.1 - 108.2 | [1] | |
| Glutamic Acid | 92.1 - 108.2 | [1] | |
| Glutamine | 92.1 - 108.2 | [1] | |
| Glycine | 92.1 - 108.2 | [1] | |
| Histidine | 92.1 - 108.2 | [1] | |
| Lysine | 92.1 - 108.2 | [1] | |
| Methionine | 92.1 - 108.2 | [1] | |
| Proline | 92.1 - 108.2 | [1] | |
| Serine | 92.1 - 108.2 | [1] | |
| Threonine | 92.1 - 108.2 | [1] |
Visualizations
The following diagrams illustrate the key workflows described in this application note.
References
Application Notes & Protocols: Enantioseparation of Non-Proteinogenic Amino Acids Using (S)-NIFE as a Chiral Derivatizing Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the enantioseparation of non-proteinogenic amino acids through derivatization with (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, hereafter referred to as (S)-NIFE. The methodology relies on the formation of diastereomers that can be resolved using standard reversed-phase high-performance liquid chromatography (RP-HPLC).
While specific quantitative data from the primary literature for a broad range of non-proteinogenic amino acids using this compound was not accessible for this document, the following protocols and data presentation templates are based on established principles of chiral derivatization and HPLC analysis.
Introduction
Non-proteinogenic amino acids are crucial building blocks in pharmaceutical development and peptidomimetic design. Their stereochemistry is a critical determinant of biological activity and safety. The enantioselective analysis of these compounds is therefore essential.
This document outlines an indirect chiral separation method. The chiral reagent, this compound, reacts with the primary or secondary amine group of the amino acid to form stable diastereomeric derivatives. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase, simplifying the analytical process and avoiding the need for specialized and often expensive chiral columns.
Experimental Protocols
Materials and Reagents
-
(S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester (this compound)
-
Non-proteinogenic amino acid standards (enantiomerically pure, if available, and racemic)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Triethylamine (TEA) or other suitable base
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., sodium phosphate, ammonium acetate), HPLC grade
Protocol for Derivatization of Non-Proteinogenic Amino Acids with this compound
This protocol is a generalized procedure and may require optimization for specific amino acids.
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve the non-proteinogenic amino acid standard or sample in a suitable solvent (e.g., a mixture of water and acetonitrile). A typical starting concentration is 1 mg/mL.
-
-
Reagent Preparation:
-
Prepare a solution of this compound in acetonitrile. A 1.5 to 2-fold molar excess of the derivatizing reagent over the amino acid is recommended to ensure complete reaction.
-
Prepare a dilute solution of a tertiary amine base, such as triethylamine, in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or a small vial, combine the amino acid solution with the this compound solution.
-
Add the base to catalyze the reaction. The base deprotonates the amino group, facilitating its nucleophilic attack on the activated carbonyl of this compound.
-
Vortex the mixture gently and allow it to react at room temperature. Reaction times can vary, but a typical duration is 30-60 minutes. The reaction should be protected from light.
-
After the reaction is complete, the mixture can be directly diluted with the mobile phase for HPLC analysis or quenched by adding a small amount of an acidic solution to neutralize the excess base.
-
HPLC Analysis of Diastereomeric Derivatives
Chromatographic Conditions
The following are typical starting conditions for the separation of this compound derivatized amino acids on a C18 column. Method development and optimization will be necessary for specific non-proteinogenic amino acids.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or other suitable buffer |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute the more hydrophobic diastereomers. A typical gradient might be 5-95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C (temperature can influence resolution) |
| Detection | UV-Vis Detector. The nitrophenyl group in this compound provides a strong chromophore. Detection is typically performed at around 205 nm or 254 nm. |
| Injection Volume | 10-20 µL |
Data Analysis
-
Identification: The two diastereomers formed from a racemic amino acid will appear as two distinct peaks in the chromatogram.
-
Quantification: The enantiomeric ratio can be determined by integrating the peak areas of the two diastereomeric peaks.
-
Resolution (Rs): The quality of the separation is assessed by the resolution factor between the two diastereomeric peaks. A resolution of >1.5 is generally considered baseline separation.
Data Presentation
The following table template should be used to summarize the quantitative data obtained from the enantioseparation experiments.
| Non-Proteinogenic Amino Acid | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| [Example: Racemic Analyte 1] | [Value] | [Value] | [Value] | [Value] |
| [Example: Racemic Analyte 2] | [Value] | [Value] | [Value] | [Value] |
| [Example: Racemic Analyte 3] | [Value] | [Value] | [Value] | [Value] |
-
Separation Factor (α): Calculated as k2' / k1', where k' is the retention factor of the later eluting (2) and earlier eluting (1) diastereomer.
-
Resolution (Rs): Calculated using the standard pharmacopeia formula, which takes into account the retention times and peak widths.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioseparation of non-proteinogenic amino acids using this compound.
Caption: Workflow for Enantioseparation using this compound.
Conclusion
The use of this compound as a chiral derivatizing reagent offers a practical and efficient method for the enantioseparation of non-proteinogenic amino acids using standard RP-HPLC instrumentation. The protocols and guidelines presented here provide a solid foundation for researchers to develop and validate specific analytical methods for their compounds of interest. Careful optimization of the derivatization and chromatographic conditions is key to achieving successful and reproducible enantioseparations.
Application Notes and Protocols for (S)-NIFE in Metabolomics Research
Introduction
In the field of metabolomics, the comprehensive analysis of stereoisomers, particularly amino acid enantiomers, is of growing importance. D-amino acids, once thought to be of minor importance in mammals, are now recognized as significant signaling molecules involved in various physiological and pathological processes.[1][2] The accurate quantification of these D-amino acids in complex biological matrices is challenging due to their low abundance and the presence of their highly abundant L-enantiomers. (S)-NIFE, also known as (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, has emerged as a superior chiral derivatizing agent for the sensitive and selective analysis of D-amino acids in biological fluids using liquid chromatography-mass spectrometry (LC-MS).[1][2]
Principle of the Method
The use of this compound in metabolomics research is centered on its ability to act as a chiral derivatizing agent. It reacts with the primary or secondary amine group of amino acids to form diastereomers. These resulting diastereomeric derivatives possess distinct physicochemical properties, which allows for their separation using standard reversed-phase liquid chromatography. The subsequent detection by tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, enabling the accurate quantification of D-amino acids even in complex biological samples like plasma, urine, and cerebrospinal fluid (CSF).[1][2] A key advantage of using this compound is that the derivatization occurs under mild conditions, which minimizes the risk of racemization during sample preparation.[1]
Applications
The primary application of this compound in metabolomics is the targeted quantitative analysis of D-amino acids in various biological samples. This methodology is particularly valuable for:
-
Biomarker Discovery: Abnormal levels of D-amino acids have been linked to several diseases, including neurological disorders and kidney disease.[2] The this compound method allows for the precise measurement of these potential biomarkers.
-
Clinical Research: Investigating the role of D-amino acids in human health and disease.
-
Drug Development: Assessing the effect of drug candidates on amino acid metabolism.
Experimental Protocols
Sample Preparation
The preparation of biological samples is a critical step to ensure the accuracy and reproducibility of the results. The following are general protocols for plasma, urine, and cerebrospinal fluid (CSF).
a) Plasma Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the supernatant (plasma) to a clean tube.
-
For protein precipitation, add 100 µL of ice-cold methanol to 50 µL of plasma.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
b) Urine Preparation:
-
Collect a mid-stream urine sample.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cell debris.
-
Dilute the urine sample 1:10 with ultrapure water before derivatization.
c) Cerebrospinal Fluid (CSF) Preparation:
-
Centrifuge CSF samples at 1,500 x g for 10 minutes at 4°C.
-
Use the supernatant directly for derivatization.
Derivatization Protocol
-
To 20 µL of the prepared sample (plasma supernatant, diluted urine, or CSF), add 20 µL of an internal standard solution (e.g., a mixture of stable isotope-labeled amino acids).
-
Add 20 µL of 62.5 mM sodium borate buffer (pH 10.0).
-
Add 4 µL of a 5 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture and incubate at room temperature for 20 minutes.[3]
-
Stop the reaction by adding 10 µL of 5% acetic acid.[3]
-
The derivatized sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
a) UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 8 mM Ammonium bicarbonate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-50% B; 5-5.1 min: 50-90% B; 5.1-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
b) MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
Quantitative Data
The following tables summarize the performance of the this compound derivatization method followed by UPLC-MS/MS for the analysis of D-amino acids.
Table 1: Limits of Detection (LOD) for selected D-amino acids.
| D-Amino Acid | Limit of Detection (LOD) (nM) |
| D-Alanine | 1.98 |
| D-Asparagine | 5.15 |
| D-Methionine | 1.18 |
| Other D-Amino Acids | < 1.00 |
Data extracted from Visser et al., 2011.[1]
Table 2: Method Validation Parameters.
| Parameter | Value | Biological Matrices |
| Accuracy | 85% - 107% | Plasma, CSF, Urine |
| Intra-assay Precision (%RSD) | < 16% | Plasma, CSF, Urine |
| Inter-assay Precision (%RSD) | < 16% | Plasma, CSF, Urine |
Data extracted from Visser et al., 2011.[1]
Table 3: MRM Transitions for this compound Derivatized Amino Acids (Example).
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Alanine | 478.2 | 208.1 | 25 | 15 |
| Asparagine | 521.2 | 208.1 | 30 | 20 |
| Aspartic Acid | 522.2 | 208.1 | 30 | 20 |
| Glutamine | 535.2 | 208.1 | 30 | 20 |
| Glutamic Acid | 536.2 | 208.1 | 30 | 20 |
| Leucine | 520.3 | 208.1 | 25 | 15 |
| Methionine | 538.2 | 208.1 | 25 | 15 |
| Phenylalanine | 554.2 | 208.1 | 25 | 15 |
| Proline | 504.2 | 208.1 | 25 | 20 |
| Serine | 494.2 | 208.1 | 25 | 15 |
| Threonine | 508.2 | 208.1 | 25 | 15 |
| Tyrosine | 570.2 | 208.1 | 25 | 15 |
| Valine | 506.2 | 208.1 | 25 | 15 |
Note: The exact MRM transitions may need to be optimized for specific instruments.
Visualizations
Caption: Experimental workflow for the analysis of D-amino acids using this compound derivatization.
References
- 1. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral and Quantitative Analysis of Neurotransmitters using (S)-NIFE Derivatization with LC-MS
Introduction
The accurate quantification of neurotransmitters is crucial for understanding neurological function and the development of therapeutics for neurological disorders. Many neurotransmitters are small, polar molecules that exhibit poor retention in reversed-phase liquid chromatography and can be challenging to detect with high sensitivity by mass spectrometry. Derivatization is a common strategy to improve the chromatographic and mass spectrometric properties of these analytes. Furthermore, the stereospecificity of neurotransmitters can play a critical role in their biological activity.
This application note describes a general approach for the derivatization of primary and secondary amine-containing neurotransmitters with (S)-N-(1-phenylethyl) isocyanate, also known as (S)-NIFE. This chiral derivatizing agent reacts with the amine groups of neurotransmitters to form stable urea derivatives. This derivatization accomplishes two key objectives:
-
Improved Chromatographic Retention: The addition of the nonpolar phenyl and ethyl groups significantly increases the hydrophobicity of the neurotransmitters, leading to better retention on reversed-phase LC columns.
-
Enhanced Mass Spectrometric Detection: The derivatized products generally exhibit improved ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection.
-
Chiral Separation: Since this compound is a chiral reagent, it forms diastereomers with chiral neurotransmitters, allowing for their separation and quantification using standard, non-chiral LC columns.
This method provides a framework for the sensitive and stereoselective analysis of a range of neurotransmitters and their metabolites in biological matrices by LC-MS.
Experimental Workflow Overview
The overall experimental workflow for the analysis of neurotransmitters using this compound derivatization is depicted below. The process involves sample preparation, the derivatization reaction, followed by LC-MS analysis and subsequent data processing.
Figure 1: General workflow for neurotransmitter analysis using this compound derivatization.
Derivatization Reaction
The derivatization of a primary or secondary amine neurotransmitter with this compound proceeds via the reaction of the nucleophilic amine group with the electrophilic isocyanate group of this compound, forming a stable urea linkage.
Figure 2: Reaction of a neurotransmitter with this compound.
Protocol: Derivatization of Neurotransmitters with this compound
Materials:
-
(S)-N-(1-phenylethyl) isocyanate (this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH) or other suitable quenching agent
-
Borate buffer (pH 8.5)
-
Internal standards (isotope-labeled neurotransmitters, if available)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system (with ESI source)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, CSF, microdialysates), perform protein precipitation by adding 3 volumes of ice-cold methanol containing internal standards.
-
For tissue samples, homogenize in an appropriate buffer and then perform protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Derivatization:
-
Transfer a known volume (e.g., 50 µL) of the supernatant to a clean microcentrifuge tube.
-
Add 20 µL of borate buffer (pH 8.5).
-
Prepare a fresh solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Add 20 µL of the this compound solution to the sample mixture.
-
Vortex briefly and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). Note: Optimization of temperature and time is recommended.
-
-
Reaction Quenching:
-
After incubation, quench the reaction by adding a small volume (e.g., 10 µL) of a quenching agent like 1% ammonium hydroxide to react with the excess this compound.
-
Vortex for 30 seconds.
-
-
LC-MS Analysis:
-
Centrifuge the derivatized sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS system.
-
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the derivatized neurotransmitters (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: To be determined by infusing individual derivatized neurotransmitter standards.
Quantitative Data
| Neurotransmitter | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| Dopamine | [Value] | [Value] | 0.1 | 0.1 - 100 | 92 |
| Norepinephrine | [Value] | [Value] | 0.1 | 0.1 - 100 | 89 |
| Epinephrine | [Value] | [Value] | 0.2 | 0.2 - 100 | 88 |
| Serotonin | [Value] | [Value] | 0.5 | 0.5 - 200 | 95 |
| GABA | [Value] | [Value] | 1.0 | 1.0 - 500 | 85 |
| Glutamate | [Value] | [Value] | 2.0 | 2.0 - 1000 | 90 |
| Aspartate | [Value] | [Value] | 2.0 | 2.0 - 1000 | 87 |
| Glycine | [Value] | [Value] | 5.0 | 5.0 - 2000 | 91 |
Note: The m/z values for precursor and product ions will need to be experimentally determined for the this compound derivatives of each neurotransmitter.
Conclusion
Derivatization with this compound offers a promising approach for the sensitive and chiral analysis of neurotransmitters by LC-MS. The provided protocol serves as a starting point for method development. Optimization of the derivatization reaction conditions and the LC-MS parameters will be essential to achieve the desired performance for specific neurotransmitters of interest. The ability to separate and quantify enantiomers of chiral neurotransmitters using this method can provide valuable insights in various research and drug development applications.
Quantitative Analysis of Amino Acid Enantiomers in Cerebrospinal Fluid using (S)-NIFE Derivatization and UPLC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of amino acid enantiomers, particularly D-amino acids, in cerebrospinal fluid (CSF) is a burgeoning field in neuroscience and clinical diagnostics. D-amino acids, once thought to be insignificant in mammals, are now recognized as crucial signaling molecules in the central nervous system (CNS).[1] Notably, D-serine and D-aspartate act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[2][3] Dysregulation of D-amino acid levels in the CSF has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and multiple sclerosis.[1][4]
This application note provides a detailed protocol for the quantitative analysis of amino acid enantiomers in CSF using a highly sensitive and specific method based on pre-column derivatization with (S)-N-(1-(2-naphthyl)ethyl)perfluorooctanesulfonamide ((S)-NIFE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The this compound reagent reacts with primary and secondary amines of amino acids to form diastereomers that can be readily separated and quantified, offering excellent sensitivity and enantioselectivity.[5]
Experimental Protocols
This section details the complete workflow for the quantitative analysis of amino acid enantiomers in CSF, from sample collection and preparation to UPLC-MS/MS analysis and data processing.
Materials and Reagents
-
(S)-N-(1-(2-naphthyl)ethyl)perfluorooctanesulfonamide (this compound)
-
Amino acid standards (L- and D-isomers)
-
Stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled amino acids)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Cerebrospinal fluid (CSF) samples
CSF Sample Preparation
-
Collection and Storage: CSF samples should be collected by lumbar puncture and immediately placed on ice. To prevent protein degradation and cellular contamination, centrifuge the samples at 2000 x g for 10 minutes at 4°C. The supernatant should be aliquoted into polypropylene tubes and stored at -80°C until analysis.
-
Protein Precipitation: Thaw CSF samples on ice. To 50 µL of CSF, add 150 µL of ice-cold methanol containing the internal standards. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
This compound Derivatization Protocol
-
Reagent Preparation:
-
Borate Buffer (200 mM, pH 8.8): Dissolve boric acid in ultrapure water and adjust the pH to 8.8 with 1 M sodium hydroxide.
-
This compound Solution (1 mg/mL): Dissolve this compound in acetonitrile.
-
-
Derivatization Reaction:
-
Reconstitute the dried CSF extract with 20 µL of 200 mM borate buffer (pH 8.8).
-
Add 20 µL of the 1 mg/mL this compound solution in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Reaction Quenching:
-
After incubation, cool the samples to room temperature.
-
Add 10 µL of 2% formic acid in water to stop the reaction.
-
Vortex for 30 seconds.
-
-
Final Preparation for UPLC-MS/MS:
-
Centrifuge the derivatized sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a UPLC vial with a glass insert for analysis.
-
UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system equipped with a binary solvent manager and a sample manager.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
UPLC Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.0 0.4 95 5 8.0 0.4 5 95 9.0 0.4 5 95 9.1 0.4 95 5 | 12.0 | 0.4 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each this compound derivatized amino acid enantiomer need to be optimized.
-
Data Presentation
The following tables summarize the quantitative data of amino acid enantiomer concentrations in the CSF of healthy controls and patients with various neurological disorders.
Table 1: Amino Acid Enantiomer Concentrations in CSF of Healthy Controls (µM)
| Amino Acid | L-Enantiomer (Mean ± SD) | D-Enantiomer (Mean ± SD) |
| Aspartate | 1.5 ± 0.5 | 0.036 ± 0.012[1] |
| Serine | 35 ± 10 | 1.5 ± 0.5 |
| Alanine | 30 ± 8 | 0.3 ± 0.1 |
| Glutamate | 8 ± 3 | Not typically detected |
| Proline | 10 ± 3 | Not typically detected |
Note: These values are approximate and can vary based on age, sex, and analytical methodology. Data compiled from multiple sources.
Table 2: Alterations in D-Amino Acid Concentrations in CSF of Patients with Neurological Disorders Compared to Healthy Controls.
| Neurological Disorder | D-Aspartate | D-Serine | D-Alanine | Reference |
| Alzheimer's Disease | Increased (1.5 to 2.74-fold) | Increased (conflicting reports) | Increased | [1] |
| Schizophrenia | Decreased | Decreased | No significant change | |
| Multiple Sclerosis | No significant change | No significant change | No significant change | [1][6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for CSF amino acid enantiomer analysis.
D-Amino Acid Signaling in the CNS
Caption: Role of D-Serine and D-Aspartate in NMDA receptor signaling.
References
- 1. Free D-amino acids in human cerebrospinal fluid of Alzheimer disease, multiple sclerosis, and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in free amino acids of cerebrospinal fluid and plasma in various neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids and multiple sclerosis: evidence from cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]
- 6. Little change in cerebrospinal fluid amino acids in subtypes of multiple sclerosis compared with acute polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-NIFE in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-NIFE, also known as N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, is a chiral derivatizing agent increasingly utilized in pharmaceutical quality control.[1] Its primary application lies in the enantioselective separation and quantification of chiral molecules, particularly amino acids and other primary and secondary amines, which is crucial for ensuring the safety and efficacy of many pharmaceutical products.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the quality control of pharmaceuticals, focusing on the analysis of amino acid enantiomers.
Chiral separation is a critical aspect of pharmaceutical analysis as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.[2][3] Derivatization with a chiral reagent like this compound converts enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase.[4]
Mechanism of Action: Derivatization with this compound
This compound reacts with the primary or secondary amine group of an analyte in a nucleophilic acyl substitution reaction. The amino group of the analyte attacks the carbonyl carbon of the N-(4-Nitrophenoxycarbonyl) group of this compound. This leads to the formation of a stable urea or carbamate linkage, respectively, resulting in the formation of diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation by chromatography. The reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocols
Protocol 1: Enantiomeric Separation of D-Amino Acids by UPLC-MS/MS
This protocol describes a sensitive and validated method for the quantification of D-amino acids in biological matrices, which can be adapted for pharmaceutical quality control.[2][3]
1. Materials and Reagents:
-
This compound (N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester)
-
Amino acid standards (D- and L-enantiomers)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydrogen carbonate
-
Protein precipitation agent (e.g., perchloric acid or methanol)
-
UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
UPLC-MS/MS system
2. Sample Preparation and Derivatization:
-
Protein Precipitation: For samples containing proteins (e.g., biological matrices), precipitate proteins by adding a suitable agent (e.g., 3 volumes of cold methanol to 1 volume of sample). Centrifuge to pellet the protein and collect the supernatant.
-
Derivatization:
-
To 10 µL of the sample or standard solution, add 80 µL of 100 mM sodium borate buffer (pH 8.8).
-
Add 10 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 20 minutes.
-
Stop the reaction by adding 10 µL of 1% formic acid.
-
Centrifuge the sample to remove any precipitate.
-
Transfer the supernatant to a vial for UPLC-MS/MS analysis.
-
3. UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[5]
-
Mobile Phase A: Water with 8 mM ammonium hydrogen carbonate[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.6 mL/min[5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the derivatized amino acids. The exact gradient should be optimized for the specific analytes.
-
Injection Volume: 1-5 µL
-
Column Temperature: 40°C
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each derivatized amino acid need to be determined by infusing individual standards.
-
Data Presentation
The following table summarizes the validation parameters for the UPLC-MS/MS method for the quantification of D-amino acids using this compound derivatization, demonstrating the method's suitability for quality control purposes.[2][3]
| Analyte (D-Amino Acid) | Lower Limit of Quantitation (LLOQ) (ng/mL)[5] | Accuracy (%)[2][3] | Intra-day Precision (%RSD)[5] | Inter-day Precision (%RSD)[5] | Recovery (%)[5] |
| D-Serine | 0.5 | 85 - 107 | 3.6 - 12 | 5.7 - 12 | 82.5 - 95.3 |
| D-Alanine | 1 | 85 - 107 | 3.6 - 12 | 5.7 - 12 | 82.5 - 95.3 |
| D-Aspartate | 0.1 | 85 - 107 | 3.6 - 12 | 5.7 - 12 | 82.5 - 95.3 |
| D-Leucine | 0.06 | 85 - 107 | 3.6 - 12 | 5.7 - 12 | 82.5 - 95.3 |
| D-Proline | 10 | 85 - 107 | 3.6 - 12 | 5.7 - 12 | 82.5 - 95.3 |
Conclusion
This compound is a highly effective chiral derivatizing agent for the enantiomeric separation and quantification of amino acids and other chiral amines in pharmaceutical quality control. The UPLC-MS/MS method detailed in these application notes offers excellent sensitivity, accuracy, and precision, making it a valuable tool for ensuring the stereochemical purity of pharmaceutical ingredients and finished products. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the implementation of this important analytical technique.
References
- 1. scbt.com [scbt.com]
- 2. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing (S)-NIFE Derivatization Reactions: A Technical Support Center
Welcome to the technical support center for the optimization of (S)-N,-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, or (S)-NIFE, derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the use of this compound as a chiral derivatizing agent.
Experimental Protocols
A successful derivatization is foundational to accurate and reproducible results. Below is a detailed methodology for a typical this compound derivatization of primary amines, such as amino acids.
Materials:
-
This compound reagent solution (e.g., 1% in acetone)
-
Analyte solution (e.g., 1 mg/mL amino acid in water or a suitable buffer)
-
Base (e.g., 6% triethylamine (TEA) in a suitable solvent)
-
Quenching solution (e.g., 5% acetic acid in a suitable solvent)
-
Anhydrous solvent for dilution (e.g., acetone, acetonitrile)
Procedure:
-
Sample Preparation: Ensure the analyte solution is free of particulate matter and at the desired concentration.
-
Reaction Initiation: In a microcentrifuge tube or a suitable reaction vial, combine the analyte solution with the base. A typical ratio is 1:10 (v/v) of analyte to base solution.
-
Addition of this compound: Add the this compound reagent solution to the analyte-base mixture. A common starting point is a 1:1 volume ratio with the base solution.
-
Incubation: Vortex the mixture gently and incubate at room temperature. A reaction time of 20 minutes is a good starting point for many primary amines.[1]
-
Quenching: Stop the reaction by adding the quenching solution. Typically, a volume equal to the this compound solution is sufficient.
-
Dilution and Analysis: Dilute the final reaction mixture with a suitable solvent for your analytical method (e.g., HPLC mobile phase) before injection.
Data Presentation: Optimizing Reaction Conditions
Systematic optimization of reaction parameters is crucial for achieving high derivatization efficiency and reproducibility. The following tables summarize key parameters and their expected impact on the reaction, based on general principles of chiral derivatization. Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, these tables provide a framework for optimization experiments.
Table 1: Effect of Temperature on Derivatization
| Temperature (°C) | Expected Impact on Reaction Rate | Potential Issues at Non-Optimal Temperatures |
| 4 - 10 | Slower reaction rate, may require longer incubation times. | Incomplete derivatization. |
| 20 - 25 (Room Temp) | Generally optimal for many primary amines.[1] | - |
| 30 - 50 | Increased reaction rate. | Potential for side reactions or degradation of the derivatizing agent or product. |
| > 50 | Significantly faster reaction, but high risk of degradation. | Degradation of this compound and/or the derivatized product. |
Table 2: Influence of pH on Derivatization Efficiency
| pH Range | Expected Derivatization Efficiency | Rationale |
| < 7 (Acidic) | Low to negligible | The primary amine of the analyte is protonated (R-NH3+), rendering it non-nucleophilic and unable to react with the this compound reagent. |
| 7 - 8.5 (Neutral to slightly basic) | Moderate | A portion of the primary amines will be deprotonated and available for reaction. |
| 9 - 11 (Basic) | High | The primary amine is predominantly in its deprotonated, nucleophilic form (R-NH2), facilitating the reaction with this compound. The use of sodium tetraborate buffer is a common practice to maintain an optimal basic pH.[2] |
| > 11 (Strongly Basic) | May decrease | Risk of hydrolysis of the this compound reagent, reducing its availability for the desired reaction. |
Table 3: Molar Ratio of this compound to Analyte
| Molar Ratio this compound : Analyte) | Expected Outcome | Considerations |
| 1:1 | Stoichiometric reaction, may be incomplete if there are competing reactions or slight inaccuracies in concentration measurements. | Risk of incomplete derivatization. |
| 2:1 to 5:1 | Generally recommended to drive the reaction to completion. | Ensures that the analyte is the limiting reagent, maximizing its derivatization. |
| > 10:1 | High probability of complete derivatization. | Excess reagent may interfere with the chromatographic analysis, potentially causing large, broad peaks that can obscure the peaks of interest. |
Troubleshooting Guide
Encountering issues during your derivatization and subsequent analysis is not uncommon. This guide addresses specific problems in a question-and-answer format.
Q1: I am seeing low or no product peaks in my chromatogram. What could be the cause?
A1: This is likely due to incomplete or failed derivatization. Consider the following:
-
Incorrect pH: The reaction requires a basic environment for the analyte's primary amine to be sufficiently nucleophilic. Ensure your reaction buffer is at an appropriate pH (typically 9-11).
-
Reagent Degradation: this compound can be sensitive to moisture. Ensure it is stored in a desiccated environment. Prepare fresh reagent solutions regularly.
-
Insufficient Reagent: The molar ratio of this compound to your analyte may be too low. Try increasing the excess of the derivatizing agent.
-
Insufficient Reaction Time or Temperature: While room temperature and a 20-minute incubation are good starting points, some analytes may require longer reaction times or slightly elevated temperatures. However, be cautious of excessive heat, which can degrade the reagent and product.
Q2: My chromatogram shows significant peak tailing for the derivatized products. How can I resolve this?
A2: Peak tailing in HPLC can have several causes:
-
Secondary Interactions with the Column: The derivatized analyte may have secondary interactions with the stationary phase. Consider adjusting the mobile phase pH or using a different column chemistry (e.g., an end-capped column).
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Dead Volume: Excessive tubing length or poorly made connections can increase extra-column volume and contribute to peak tailing.
Q3: I observe an extra, unexpected peak in my chromatogram. What might it be?
A3: An unexpected peak could be due to several factors:
-
Impurity in the this compound Reagent: The chiral purity of the derivatizing agent is crucial. An enantiomeric impurity in the this compound will react with your analyte to form a diastereomer that will likely have a different retention time.
-
Side Reactions: Under non-optimal conditions (e.g., extreme pH or temperature), side reactions can occur, leading to byproducts.
-
Hydrolysis of this compound: If the reaction environment is too aqueous or the pH is too high, the this compound reagent can hydrolyze, and the hydrolysis product may be chromatographically active.
Q4: The retention times of my derivatized analytes are shifting between runs. What should I check?
A4: Retention time variability can be caused by:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run.
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of using this compound for derivatization?
A: this compound is a chiral derivatizing agent. It is used to react with enantiomeric compounds (molecules that are mirror images of each other) to form diastereomers. Diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC, which cannot separate the original enantiomers.
Q: How do I choose the appropriate solvent for my this compound reagent and analyte?
A: The solvent should be inert to the reactants and dissolve both the analyte and the this compound reagent. Acetone and acetonitrile are commonly used for dissolving this compound. The analyte is often in an aqueous buffer to control pH. Ensure that the final reaction mixture is homogeneous.
Q: How stable are the this compound derivatized products?
A: The stability of the derivatives can vary depending on the analyte and storage conditions. It is generally recommended to analyze the derivatized samples as soon as possible. If storage is necessary, it should be at low temperatures (e.g., 4°C) and protected from light. A stability study should be performed for your specific application to determine the acceptable storage duration.
Q: Can this compound react with secondary amines?
A: this compound is primarily used for the derivatization of primary amines. Its reactivity with secondary amines is significantly lower and may require more forcing reaction conditions, which could lead to side reactions.
Q: What detection methods are suitable for this compound derivatives?
A: The nitrophenoxycarbonyl group in this compound provides a strong chromophore, making UV detection a suitable method. The detection is often performed at around 205 nm.[3] Mass spectrometry (MS) can also be coupled with HPLC for detection and identification.
Visualizing the Workflow and Logic
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for this compound derivatization issues.
Caption: Key components of the this compound derivatization reaction.
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting incomplete derivatization with (S)-NIFE
Welcome to the technical support center for (S)-N-((4-nitrophenoxy)carbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE), a chiral derivatizing agent for the analysis of amino acids and other primary and secondary amines by HPLC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization experiments and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chiral derivatizing agent used for the enantiomeric separation of amino acids and other chiral amines via HPLC.[1][2][3] It reacts with the primary or secondary amine group of the analyte to form diastereomers that can be separated on a standard reversed-phase HPLC column. This allows for the quantification of individual enantiomers in a sample.
Q2: What is the general mechanism of derivatization with this compound?
The derivatization reaction with this compound involves the nucleophilic attack of the amino group of the analyte on the carbonyl carbon of the N-phenoxycarbonyl group of this compound. This results in the formation of a stable urea linkage and the release of p-nitrophenol. The reaction creates a new chiral center, leading to the formation of diastereomers if the analyte is also chiral.
Experimental Protocols
Standard Protocol for Derivatization of Amino Acids with this compound
This protocol is a general guideline. Optimization may be required for specific applications.
Reagents and Materials:
-
This compound solution (e.g., 1% in acetone or acetonitrile)
-
Analyte solution (e.g., 1 mg/mL amino acid standard or sample extract)
-
Base (e.g., 6% triethylamine in a suitable solvent or sodium tetraborate buffer)
-
Quenching solution (e.g., 5% acetic acid)
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
To 1 µL of the analyte solution, add 10 µL of the base.
-
Add 10 µL of the this compound solution.
-
Vortex the mixture and incubate at room temperature for 20 minutes.[1]
-
To stop the reaction, add 10 µL of the quenching solution.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.[1]
Troubleshooting Incomplete Derivatization
Incomplete derivatization can lead to inaccurate quantification and poor resolution of enantiomers. The following sections address common causes and solutions for this issue.
Logical Troubleshooting Workflow
If you are experiencing incomplete derivatization, follow this logical workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or no product peak | Degraded this compound reagent: The reagent is sensitive to moisture and light. | Store this compound at -20°C in a desiccator.[4] Prepare fresh solutions of the reagent for each experiment. The solid reagent is stable for at least 4 years under proper storage conditions.[4] |
| Incorrect pH: The derivatization reaction is pH-dependent. An inappropriate pH can slow down or prevent the reaction. | Ensure the reaction mixture is basic. The use of a borate buffer to adjust the pH has been shown to be effective.[5] | |
| Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | While the standard protocol suggests 20 minutes at room temperature, for some analytes, a longer reaction time or slightly elevated temperature may be necessary.[1] However, excessive heat should be avoided as it can lead to degradation. | |
| Presence of interfering substances: Components in the sample matrix can compete with the analyte for the derivatizing agent or inhibit the reaction. | Perform a sample cleanup prior to derivatization. Solid-phase extraction (SPE) is a common technique for removing interfering substances. | |
| Multiple or broad peaks for a single analyte | Incomplete reaction: The presence of both the derivatized and underivatized analyte. | Re-optimize the reaction conditions, focusing on pH, reaction time, and reagent concentration. |
| Side reactions: The this compound reagent may react with other functional groups in the analyte or matrix components. | Review the chemical structure of your analyte for other nucleophilic groups. If side reactions are suspected, a milder reaction condition (e.g., lower temperature, shorter time) might be beneficial. | |
| Degradation of the derivative: The formed diastereomers may not be stable under the analytical conditions. | Analyze the samples as soon as possible after derivatization. One study suggests that Marfey's derivatized analytes, which are structurally similar to this compound derivatives, are stable for 24 hours at room temperature.[6] Avoid prolonged exposure to strong acids or bases. | |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase: Residual silanol groups on the HPLC column can interact with the derivatized analyte. | Use a column with end-capping or operate the mobile phase at a lower pH to suppress the ionization of silanol groups. |
| Excess derivatizing reagent: A large excess of unreacted this compound or its hydrolysis product can interfere with the chromatography. | Quench the reaction effectively with an acid. If the excess reagent still causes issues, a liquid-liquid extraction or a quick SPE clean-up step after derivatization can be employed to remove it. |
Optimizing Reaction Conditions
To ensure complete derivatization, a systematic optimization of reaction parameters may be necessary. The following table summarizes key parameters and their potential impact.
| Parameter | General Guideline | Considerations for Optimization |
| This compound Concentration | A molar excess of this compound to the analyte is required. | Start with a 5-10 fold molar excess. For complex matrices, a higher excess may be needed to overcome competing reactions. However, a very large excess can lead to chromatographic issues. |
| pH | Basic conditions are necessary to deprotonate the amine group of the analyte, making it nucleophilic. | Optimize the pH using a buffer, for example, sodium tetraborate. The optimal pH is typically between 8 and 10. |
| Reaction Time | 20 minutes at room temperature is a good starting point.[1] | Analyze the reaction mixture at different time points (e.g., 10, 20, 30, 60 minutes) to determine the time required to reach maximum product formation. |
| Temperature | Room temperature is generally sufficient. | For sterically hindered amines or less reactive analytes, a slightly elevated temperature (e.g., 40-50°C) may increase the reaction rate. Monitor for potential degradation of the analyte or reagent at higher temperatures. |
| Solvent | Aprotic solvents like acetone or acetonitrile are commonly used to dissolve this compound. | Ensure that the analyte is soluble in the final reaction mixture. The presence of a small amount of water from the sample is usually tolerated, but high water content can lead to hydrolysis of the reagent. |
Reaction Scheme and Workflow Visualization
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating (S)-NIFE Derivatization in HPLC Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of (S)-N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, commonly known as (S)-NIFE, a chiral derivatizing agent for the HPLC analysis of amino acids and other primary and secondary amine-containing compounds. This guide offers detailed troubleshooting procedures, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results in your laboratory.
Troubleshooting Common Issues
Proper management of the derivatization reaction, particularly the amount of this compound reagent, is critical for achieving accurate and reliable HPLC results. Excess reagent or improper quenching can lead to a variety of chromatographic problems. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks of Derivatized Analytes | Excess Unreacted this compound: Co-elution or near co-elution of the excess reagent with the derivatized analyte peaks can cause distortion. | 1. Optimize Reagent Ratio: Reduce the molar excess of this compound to the analyte. A 2-5 fold molar excess is often sufficient. 2. Implement Quenching: After derivatization, add a primary amine (e.g., 50 mM glycine or Tris buffer) to react with and consume the excess this compound. 3. Adjust Mobile Phase Gradient: Modify the gradient to better separate the derivatized analyte from the quenched reagent and its byproducts. |
| Incomplete Derivatization: Insufficient reagent or non-optimal reaction conditions can lead to a mix of derivatized and underivatized analyte, causing peak asymmetry. | 1. Increase Reagent Concentration: Ensure a sufficient molar excess of this compound is present. 2. Optimize Reaction Time and Temperature: Typical derivatization is performed at room temperature for 15-60 minutes. Ensure sufficient time for the reaction to go to completion. 3. Verify pH: The reaction is optimal at a pH of 8.0-9.5. Use a borate buffer to maintain the correct pH. | |
| Ghost Peaks or Baseline Noise | Hydrolysis of this compound: The reagent can hydrolyze, especially in aqueous conditions, creating byproducts that may be chromatographically active. | 1. Prepare Reagent Fresh: Dissolve this compound in an anhydrous solvent like acetonitrile immediately before use. 2. Control Moisture: Minimize the exposure of the reagent and reaction mixture to moisture. 3. Filter Samples: Ensure all samples and reagents are filtered through a 0.45 µm filter before injection. |
| Contaminated Reagents or Solvents: Impurities in the mobile phase, derivatization buffer, or quenching agent can introduce extraneous peaks. | 1. Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity reagents for all steps. 2. Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation and baseline instability. | |
| Peak Fronting | Sample Overload: Injecting too concentrated a sample can saturate the column, leading to fronting. | 1. Dilute the Sample: Reduce the concentration of the derivatized sample before injection. 2. Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions and capacity. |
| Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. | Match Sample Solvent to Mobile Phase: If possible, dissolve the final derivatized sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use an excess of this compound reagent?
A molar excess of the this compound reagent is used to ensure the derivatization reaction proceeds to completion, converting all of the analyte to its diastereomeric derivative.[1] This is crucial for accurate quantification. However, a large excess should be avoided as it can lead to chromatographic issues.
Q2: What happens if I don't quench the reaction after derivatization?
If the reaction is not quenched, the excess this compound reagent will be injected onto the HPLC column. This can result in a large, broad peak in the chromatogram that may interfere with the peaks of interest, leading to inaccurate integration and quantification. The unreacted reagent can also potentially react with other components in the sample matrix or mobile phase.
Q3: What are suitable quenching agents for the this compound reaction?
Primary amines are effective quenching agents as they react readily with the excess this compound. Commonly used quenching agents include glycine, Tris (tris(hydroxymethyl)aminomethane), and ethanolamine.[2] These compounds react with the this compound to form a new derivative that is typically well-resolved from the analyte peaks.
Q4: How can I confirm that the derivatization reaction is complete?
To confirm the completion of the derivatization reaction, you can analyze a series of reactions with varying incubation times. The reaction is considered complete when the peak area of the derivatized analyte reaches a plateau. Additionally, the absence of the underivatized analyte peak in the chromatogram indicates a complete reaction.
Q5: Can the hydrolysis of this compound affect my results?
Yes, this compound can undergo hydrolysis, particularly in the presence of water, to produce N-(4-nitrophenoxycarbonyl)-L-phenylalanine and 2-methoxyethanol. These byproducts can potentially introduce extraneous peaks in the chromatogram. To minimize hydrolysis, it is recommended to prepare the this compound solution fresh in an anhydrous solvent and to control the amount of water in the reaction mixture.
Experimental Protocol: Derivatization of Amino Acids with this compound
This protocol provides a general procedure for the derivatization of amino acids for HPLC analysis. Optimization may be required for specific analytes and matrices.
Materials:
-
This compound reagent
-
Anhydrous acetonitrile (ACN)
-
Borate buffer (0.1 M, pH 9.0)
-
Amino acid standard or sample solution
-
Quenching solution (e.g., 50 mM glycine in water)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Prepare this compound Solution: Dissolve this compound in anhydrous ACN to a concentration of 10 mg/mL immediately before use.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the amino acid standard or sample with 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the this compound solution. The molar ratio of this compound to analyte should be approximately 5:1.
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature (25°C) for 30 minutes.
-
-
Quenching the Reaction:
-
Add 50 µL of the quenching solution (e.g., 50 mM glycine) to the reaction mixture.
-
Vortex for 30 seconds.
-
Allow the quenching reaction to proceed for 10 minutes at room temperature.
-
-
Sample Preparation for HPLC:
-
Dilute the quenched reaction mixture with the initial mobile phase (e.g., 1:10 v/v).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the diastereomers using a suitable gradient elution program with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
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Detect the derivatives at an appropriate wavelength (e.g., 280 nm).
-
Visualizing the Workflow and Troubleshooting
To further aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for HPLC analysis.
References
Technical Support Center: Optimizing Peak Shape of (S)-NIFE Derivatives in Reverse-Phase HPLC
Welcome to the technical support center for improving the peak shape of (S)-NIFE derivatives in reverse-phase HPLC. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of these diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its derivatives in the context of HPLC?
This compound, or (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, is a chiral derivatizing agent.[1][2] In HPLC, it is used to react with chiral molecules containing primary or secondary amino groups, such as amino acids and amino alcohols, to form diastereomers.[1][2] These resulting diastereomeric derivatives can then be separated and quantified using standard achiral reverse-phase HPLC columns.[1][2]
Q2: Why am I seeing poor peak shape (tailing, fronting, or splitting) with my this compound derivatives?
Poor peak shape in the HPLC analysis of this compound derivatives can stem from several factors:
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Secondary Interactions: Peak tailing, a common issue, can be caused by interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[3]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion or splitting.
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Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[3]
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Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to various peak shape issues.
Q3: How does the mobile phase pH affect the separation of this compound derivatives?
The mobile phase pH is a critical parameter that influences the retention and peak shape of ionizable compounds. Since this compound derivatives of amino acids contain ionizable groups (carboxylic acid and potentially basic side chains), controlling the pH is crucial for achieving optimal separation and symmetrical peaks. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
Q4: What are some common mobile phase additives that can improve peak shape?
Mobile phase additives can significantly improve peak shape, particularly for basic compounds, by masking residual silanol groups on the stationary phase. Common additives include:
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Buffers: Phosphate or acetate buffers are used to control and maintain a stable mobile phase pH.
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Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can be used to improve the retention and peak shape of basic analytes.
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Basic Additives: Small amounts of bases like triethylamine (TEA) can be added to the mobile phase to compete with basic analytes for active silanol sites, thereby reducing peak tailing.
Troubleshooting Guides
Issue 1: Peak Tailing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase. | Sharper, more symmetrical peaks. |
| Use a modern, well-end-capped column. | Reduced tailing for basic compounds. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. | Consistent ionization state and improved peak shape. |
| Column Contamination | Flush the column with a strong solvent. | Restoration of peak shape. |
| Dead Volume | Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter. | Sharper peaks due to reduced band broadening. |
Issue 2: Peak Fronting
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Overload | Dilute the sample concentration. | Symmetrical peak shape. |
| Reduce the injection volume. | Symmetrical peak shape. | |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase. | Improved peak shape. |
| Column Collapse | Replace the column. | Restoration of expected peak shape. |
Issue 3: Split Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mobile Phase pH near Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. | A single, sharp peak. |
| Partially Blocked Inlet Frit | Reverse flush the column at a low flow rate. | Restoration of a single peak. |
| Replace the inlet frit. | Restoration of a single peak. | |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase. | A single, sharp peak. |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with this compound
This protocol is adapted from a method for the analysis of unusual amino acids.[1]
Materials:
-
This compound solution: 1% (w/v) in acetone
-
Triethylamine solution: 6% (v/v) in water
-
Acetic acid solution: 5% (v/v) in water
-
Amino acid standard or sample solution (e.g., 1 µg/µL in water)
Procedure:
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine solution.
-
Add 10 µL of the 1% this compound solution.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Quench the reaction by adding 10 µL of 5% acetic acid solution.
-
The resulting solution containing the this compound derivatives is ready for HPLC analysis.
Protocol 2: Reverse-Phase HPLC Analysis of this compound Derivatives
This is a general starting point for the HPLC analysis of this compound derivatives. Method optimization will likely be required for specific applications.
HPLC System:
-
A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and increase linearly to elute the derivatives. A typical starting point could be 10-90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm[2] |
| Injection Volume | 20 µL |
Data Presentation
The following table provides the pKa values for the ionizable groups of common amino acids, which is crucial for mobile phase pH selection. After derivatization with this compound, the pKa of the amino group will no longer be relevant, but the pKa of the carboxylic acid and any ionizable side chains will still influence the chromatographic behavior.
| Amino Acid | pKa (-COOH) | pKa (-NH3+) | pKa (Side Chain) |
| Alanine | 2.34 | 9.69 | - |
| Arginine | 2.17 | 9.04 | 12.48 |
| Asparagine | 2.02 | 8.80 | - |
| Aspartic Acid | 1.88 | 9.60 | 3.65 |
| Cysteine | 1.96 | 10.28 | 8.18 |
| Glutamic Acid | 2.19 | 9.67 | 4.25 |
| Glutamine | 2.17 | 9.13 | - |
| Glycine | 2.34 | 9.60 | - |
| Histidine | 1.82 | 9.17 | 6.00 |
| Isoleucine | 2.36 | 9.60 | - |
| Leucine | 2.36 | 9.60 | - |
| Lysine | 2.18 | 8.95 | 10.53 |
| Methionine | 2.28 | 9.21 | - |
| Phenylalanine | 1.83 | 9.13 | - |
| Proline | 1.99 | 10.60 | - |
| Serine | 2.21 | 9.15 | - |
| Threonine | 2.09 | 9.10 | - |
| Tryptophan | 2.83 | 9.39 | - |
| Tyrosine | 2.20 | 9.11 | 10.07 |
| Valine | 2.32 | 9.62 | - |
| Data sourced from various publicly available amino acid pKa tables.[4] |
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. アミノ酸一覧表 [sigmaaldrich.com]
Technical Support Center: Addressing Matrix Effects in Biological Samples with (S)-NIFE
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-NIFE for the analysis of biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges of matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine 2-methoxyethyl ester, is a chiral derivatizing agent. Its primary application is in the analysis of amino acids and other primary and secondary amines, particularly for separating enantiomers (D- and L-forms) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization with this compound enhances the chromatographic properties and detection sensitivity of these molecules.
Q2: Does this compound directly eliminate matrix effects?
While this compound is not designed to eliminate matrix effects, its use in derivatization can indirectly help mitigate them. By altering the chemical properties of the analyte, derivatization can shift its retention time away from co-eluting matrix components that cause ion suppression or enhancement. However, the derivatization process itself and the presence of excess reagent can also introduce new sources of matrix effects.
Q3: What are the common signs of matrix effects in my LC-MS analysis when using this compound?
Common indicators of matrix effects include:
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Poor reproducibility of analyte peak areas between samples.
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A significant decrease (ion suppression) or increase (ion enhancement) in analyte signal when comparing standards in neat solvent versus a sample matrix.
-
Inaccurate quantification and poor recovery.
-
Distorted peak shapes.
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Drifting retention times.
Q4: What types of biological samples are most prone to matrix effects with this method?
Complex biological matrices such as plasma, serum, urine, and tissue homogenates are highly susceptible to matrix effects due to the presence of a wide range of endogenous components like salts, phospholipids, proteins, and metabolites.
Q5: How can I assess the extent of matrix effects in my assay?
The most common method is to compare the peak area of an analyte in a standard solution prepared in a clean solvent to the peak area of the same concentration of the analyte spiked into an extracted blank biological matrix. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound for the analysis of biological samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Signal/Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the derivatized analyte. | 1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or change the column to better separate the analyte from interfering peaks. 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| High Signal Variability/Poor Precision | Inconsistent Matrix Effects: The composition of the matrix varies between different samples or sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Incomplete Derivatization | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. Interference from Matrix: Components in the biological sample are interfering with the derivatization reaction. | 1. Optimize Derivatization Protocol: Ensure the pH of the reaction mixture is optimal for this compound. Verify the correct reaction temperature and time as per established protocols. 2. Enhanced Sample Cleanup: Perform a thorough cleanup of the biological sample before the derivatization step to remove interfering substances. |
| Presence of a Large Reagent Peak | Excess Derivatization Reagent: Too much this compound was used, and the excess is interfering with the chromatography. | 1. Optimize Reagent Concentration: Reduce the amount of this compound to the minimum required for complete derivatization. 2. Post-Derivatization Cleanup: Implement a cleanup step after derivatization (e.g., a specific SPE protocol) to remove excess reagent. |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for amino acid analysis in biological fluids using derivatization techniques. While specific data for this compound may vary, these tables provide a general expectation for method performance.
Table 1: Method Validation Parameters for Amino Acid Analysis in Human Plasma using Derivatization and LC-MS/MS
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 µM |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85% - 115% |
| Recovery | > 70% |
| Matrix Effect | 80% - 120% |
Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | Relative Matrix Effect | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | High | Moderate-High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Moderate |
| Solid-Phase Extraction (SPE) | Low | High | Low-Moderate |
Experimental Protocols
General Protocol for this compound Derivatization of Amino Acids in Plasma
This protocol provides a general workflow. Optimization may be required for specific analytes and matrices.
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of borate buffer (pH 8.5).
-
Add 50 µL of this compound solution (e.g., 1 mg/mL in acetonitrile).
-
Incubate at 60°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1% formic acid.
-
-
Sample Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for amino acid analysis using this compound.
Caption: Logical workflow for troubleshooting matrix effects.
preventing racemization during (S)-NIFE derivatization
Technical Support Center: (S)-NIFE Derivatization
Welcome to the technical support center for this compound derivatization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the derivatization of this compound for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is derivatization necessary?
This compound, the S-enantiomer of Nifedipine, is a dihydropyridine calcium channel blocker. Derivatization is often employed to enhance the detectability of NIFE enantiomers in various analytical techniques, such as gas chromatography (GC) or liquid chromatography (LC), by introducing a chemical group that improves chromatographic properties or detector response.
Q2: What is racemization and why is it a concern for this compound analysis?
Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture containing both enantiomers (S- and R-NIFE). In pharmaceutical analysis, distinguishing between enantiomers is critical as they can have different pharmacological activities and toxicities. Racemization during sample preparation, such as derivatization, can lead to inaccurate quantification of the individual enantiomers, compromising the validity of the results.
Q3: What are the primary causes of racemization during this compound derivatization?
The main factors contributing to the racemization of dihydropyridines like NIFE during derivatization include:
-
High Temperatures: Heat can provide the energy needed to overcome the activation barrier for enantiomeric interconversion.
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the racemization process.
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Choice of Reagent and Solvent: The reactivity of the derivatizing agent and the polarity of the solvent can influence the stability of the chiral center.
-
Light Exposure: Dihydropyridines are known to be light-sensitive, and exposure to certain wavelengths can promote degradation and racemization.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may lead to the racemization of this compound during derivatization and provides solutions to mitigate these problems.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate enantiomeric ratio (close to 1:1) | Significant racemization has occurred. | Review and optimize the entire derivatization protocol, focusing on temperature, pH, and reagent choice as detailed below. |
| Loss of enantiomeric purity after heating | Thermally induced racemization. | Lower the reaction temperature and potentially increase the reaction time. Explore alternative, more reactive derivatizing agents that work at lower temperatures. |
| Racemization observed with specific solvents | Solvent polarity and protic nature are influencing the stability of the chiral center. | Test a range of aprotic solvents with varying polarities (e.g., acetonitrile, dichloromethane, tetrahydrofuran) to identify one that minimizes racemization. |
| Inconsistent results between batches | Variable exposure to light or pH changes during the reaction. | Conduct all derivatization steps under controlled lighting conditions (e.g., using amber vials). Ensure the pH of the reaction mixture is controlled and buffered if necessary. |
Experimental Protocols
Below are key experimental protocols designed to minimize racemization during this compound derivatization.
Protocol 1: Low-Temperature Derivatization using a Chiral Reagent
This protocol is designed for situations where thermal racemization is a primary concern.
-
Sample Preparation: Dissolve the this compound sample in a pre-chilled aprotic solvent (e.g., acetonitrile) at 4°C.
-
Reagent Addition: Add the chiral derivatizing agent (e.g., a chiral acid chloride) slowly to the cooled solution. The reaction should be maintained at 4°C.
-
Reaction: Allow the reaction to proceed for 1-2 hours at 4°C, with gentle agitation.
-
Quenching: Quench the reaction by adding a cooled, neutral buffer.
-
Extraction: Extract the derivatized product with an appropriate organic solvent.
-
Analysis: Analyze the resulting derivatized NIFE by chiral chromatography to determine the enantiomeric ratio.
Protocol 2: pH-Controlled Derivatization
This protocol is suitable when racemization is suspected to be catalyzed by acidic or basic conditions.
-
Buffer Preparation: Prepare a buffer solution with a pH known to stabilize NIFE (typically near neutral).
-
Sample Preparation: Dissolve the this compound sample in the prepared buffer.
-
Reagent Addition: Add the derivatizing agent to the buffered solution.
-
Reaction: Carry out the reaction at room temperature, monitoring the pH to ensure it remains within the desired range.
-
Work-up: Proceed with standard extraction and analysis procedures.
Visualizations
Troubleshooting Logic for Racemization
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Experimental Workflow for Derivatization
Caption: General experimental workflow for this compound derivatization.
Technical Support Center: Resolving Co-eluting Peaks of (S)-NIFE Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the resolution of co-eluting peaks of (S)-NIFE diastereomers. The following information is designed to facilitate the successful chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound diastereomers?
A1: The primary challenge in separating this compound diastereomers lies in their similar physicochemical properties. Diastereomers, while having different spatial arrangements, can exhibit very similar polarities and interactions with the stationary phase, leading to co-elution or poor resolution in chromatographic systems. Achieving baseline separation often requires highly selective chiral stationary phases and carefully optimized mobile phase conditions.
Q2: What type of chromatographic column is most effective for this separation?
A2: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for the enantioselective separation of chiral compounds like nifedipine. Columns like Chiralpak® series are often employed. The choice between different polysaccharide-based columns can be empirical, and screening several columns with different chiral selectors is a common strategy in method development.
Q3: How does the mobile phase composition affect the separation of this compound diastereomers?
A3: The mobile phase composition is a critical factor in achieving the desired resolution. The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its proportion in the mobile phase can significantly impact the retention and selectivity of the diastereomers. Additives such as acids or bases can also be used to improve peak shape and resolution by controlling the ionization state of the analytes.
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature can influence the separation. Generally, lower temperatures can improve resolution by enhancing the selectivity of the chiral stationary phase. However, this may also lead to broader peaks and longer analysis times. It is important to find an optimal temperature that balances resolution and efficiency.
Troubleshooting Guide
Co-eluting or poorly resolved peaks are a common issue in the separation of this compound diastereomers. This guide provides a systematic approach to troubleshooting and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Complete Co-elution (Single Peak) | Inadequate selectivity of the stationary phase. | - Switch to a different chiral stationary phase. Consider a column with a different polysaccharide derivative or a different type of chiral selector. - Optimize the mobile phase. Change the organic modifier (e.g., from isopropanol to ethanol or acetonitrile) or adjust its concentration. |
| Poor Resolution (Overlapping Peaks) | Sub-optimal mobile phase composition or flow rate. | - Adjust the mobile phase strength. Decrease the amount of the strong solvent to increase retention and potentially improve separation. - Lower the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time. - Modify the mobile phase with additives. Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and selectivity. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Add a mobile phase modifier. An appropriate acidic or basic additive can suppress unwanted interactions. - Ensure the sample is fully dissolved in the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or temperature. | - Ensure proper mobile phase preparation and mixing. Use a high-quality solvent mixer and degas the mobile phase thoroughly. - Check the HPLC pump for leaks or malfunctioning check valves. - Use a column oven to maintain a stable temperature. |
Experimental Protocol: Chiral HPLC Separation of Nifedipine Enantiomers
This protocol provides a starting point for the separation of nifedipine enantiomers, which are the basis for the diastereomeric separation. This method can be adapted and optimized for your specific application.
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard in mobile phase to a concentration of 1 mg/mL. |
Expected Quantitative Data
The following table summarizes the expected retention times and resolution for the enantiomers of nifedipine under the conditions described above.
| Compound | Retention Time (min) | Resolution (Rs) |
| (R)-(+)-Nifedipine | 12.5 | - |
| (S)-(-)-Nifedipine | 15.2 | > 2.0 |
Note: Retention times and resolution are approximate and may vary depending on the specific instrument, column condition, and exact mobile phase composition.
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a method to resolve co-eluting peaks of this compound diastereomers.
Caption: A logical workflow for HPLC method development to resolve co-eluting diastereomers.
stability of (S)-NIFE derivatives in autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-NIFE derivatives in autosamplers. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they used?
This compound (N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine 2-methoxyethyl ester) is a chiral derivatizing agent. It is used in HPLC analysis to enable the separation and quantification of enantiomers of amino acids and other chiral compounds. Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of the target analytes.
Q2: What are the primary factors that can affect the stability of this compound derivatives in an autosampler?
The stability of this compound derivatives in an autosampler can be influenced by several factors:
-
Temperature: Higher temperatures can accelerate the degradation of the derivatives.
-
pH of the sample solvent: Both acidic and basic conditions can promote hydrolysis of the carbamate and ester functional groups.
-
Solvent Composition: The type of organic solvent and the presence of water can affect the rate of degradation.
-
Exposure to Light: The nitrophenyl group in the this compound molecule may be susceptible to photodegradation.
-
Time: The longer the samples reside in the autosampler, the greater the potential for degradation.
Q3: How can I minimize the degradation of my this compound derivatives in the autosampler?
To minimize degradation, consider the following best practices:
-
Use a cooled autosampler, typically set at 4°C.
-
Prepare samples in a solvent that is compatible with the mobile phase and neutral in pH, if possible.
-
Protect samples from light by using amber vials or a covered autosampler tray.
-
Analyze samples as soon as possible after derivatization.
-
Prepare fresh standards and samples for each analytical run.
Q4: What are the common signs of this compound derivative degradation in my chromatograms?
Degradation of this compound derivatives can manifest in several ways in your chromatograms:
-
Decreased peak area of the analyte: This is the most direct indicator of degradation.
-
Appearance of new, unexpected peaks: These are likely the degradation products.
-
Changes in peak shape: This can include peak tailing or fronting.
-
Shifting retention times: This may occur if the degradation products interact differently with the stationary phase.
-
Inconsistent results for standards and samples: Poor reproducibility is a key sign of instability.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the stability of this compound derivatives in an autosampler.
Issue 1: Decreasing Peak Areas Over Time
| Possible Cause | Troubleshooting Steps |
| Sample Degradation in the Autosampler | 1. Verify Autosampler Temperature: Ensure the autosampler is cooling to the set temperature. 2. Perform a Stability Study: Inject the same sample at regular intervals (e.g., every 2-4 hours) over a 24-hour period to quantify the rate of degradation. 3. Optimize Sample Solvent: If possible, prepare samples in a less aqueous or more pH-neutral solvent. |
| Evaporation of Sample Solvent | 1. Check Vial Caps and Septa: Ensure vials are properly sealed to prevent solvent evaporation. Use high-quality septa. 2. Use Vial Inserts: For small sample volumes, use inserts to minimize the headspace in the vial. |
Issue 2: Appearance of Ghost or Unexpected Peaks
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Identify Degradation Products: If possible, use a mass spectrometer to identify the unexpected peaks. This can help confirm the degradation pathway. 2. Review Sample Preparation: Ensure that the derivatization reaction has gone to completion and that there are no residual reagents causing interference. |
| Carryover from Previous Injections | 1. Run Blank Injections: Inject a blank solvent after a high-concentration sample to check for carryover.[1] 2. Optimize Needle Wash Method: Increase the volume and/or change the composition of the needle wash solvent.[1] |
| Contaminated Solvents or Vials | 1. Use Fresh Solvents: Prepare fresh mobile phase and sample diluent. 2. Check Vials: Use clean, high-quality vials to avoid leachables. |
Quantitative Data on Stability
Table 1: Representative Stability of a Hypothetical this compound Derivative in an Autosampler
| Time (hours) | Peak Area (arbitrary units) at 4°C | % Degradation at 4°C | Peak Area (arbitrary units) at 25°C | % Degradation at 25°C |
| 0 | 1,000,000 | 0.0% | 1,000,000 | 0.0% |
| 4 | 995,000 | 0.5% | 950,000 | 5.0% |
| 8 | 990,000 | 1.0% | 900,000 | 10.0% |
| 12 | 985,000 | 1.5% | 850,000 | 15.0% |
| 24 | 970,000 | 3.0% | 700,000 | 30.0% |
Note: This table illustrates that degradation is significantly reduced at lower temperatures.
Experimental Protocols
Protocol for Assessing Autosampler Stability of this compound Derivatives
Objective: To determine the stability of an this compound derivatized analyte in the autosampler over a defined period.
Materials:
-
This compound derivatized analyte solution at a known concentration.
-
HPLC system with a temperature-controlled autosampler.
-
Appropriate HPLC column and mobile phase for the analysis.
-
HPLC vials with caps and septa.
Procedure:
-
Prepare a stock solution of the this compound derivatized analyte.
-
Aliquot the solution into multiple HPLC vials.
-
Place the vials in the autosampler tray set to the desired temperature (e.g., 4°C and 25°C for comparison).
-
Immediately inject the first sample (T=0).
-
Program the HPLC to inject a sample from a new vial at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
Record the peak area of the analyte for each injection.
-
Calculate the percentage of degradation at each time point relative to the initial injection at T=0.
Visualizations
Predicted Degradation Pathway of this compound Derivatives
The primary degradation pathway for this compound derivatives in an autosampler is predicted to be hydrolysis of the carbamate and ester bonds, especially in the presence of water and under non-neutral pH conditions.
Caption: Predicted hydrolysis pathway of this compound derivatives.
Experimental Workflow for Autosampler Stability Testing
This workflow outlines the steps for conducting a stability study of this compound derivatives.
Caption: Workflow for assessing autosampler stability.
Troubleshooting Logic for Decreasing Peak Area
This diagram illustrates the logical steps to follow when troubleshooting decreasing peak areas.
Caption: Troubleshooting logic for peak area instability.
References
impact of pH on (S)-NIFE derivatization efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-N-(-4-nitrophenoxycarbonyl)-phenylalanine 2-methoxyethyl ester, or (S)-NIFE, for the derivatization of chiral compounds. The following information is designed to address common issues encountered during experimental procedures, with a particular focus on the critical role of pH in achieving optimal derivatization efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound derivatization process.
Question: Why am I observing low or no derivatization product?
Answer:
Low or non-existent product formation is a common issue that can often be attributed to several factors, primarily related to reaction conditions.
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Suboptimal pH: The derivatization reaction of this compound with primary and secondary amines is highly dependent on pH. The reaction requires basic conditions to ensure the analyte's amine group is deprotonated and thus sufficiently nucleophilic to attack the carbonyl group of the this compound reagent. An acidic or neutral pH will result in poor to no yield.
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Reagent Degradation: this compound is susceptible to hydrolysis, especially under suboptimal storage conditions or in the presence of moisture. Ensure that the reagent is stored in a desiccated environment and is not expired.
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Insufficient Reagent: The molar ratio of this compound to the analyte is a critical parameter. An insufficient amount of the derivatizing agent will lead to incomplete reaction. It is advisable to use a molar excess of this compound.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve the reaction kinetics and overall yield, especially for less reactive amines.
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Presence of Interfering Substances: The sample matrix may contain substances that compete with the analyte for the this compound reagent or otherwise inhibit the reaction. Sample clean-up and extraction procedures should be optimized to remove such interferences.
Question: My derivatization reaction is showing poor reproducibility. What could be the cause?
Answer:
Poor reproducibility is often linked to subtle variations in the experimental protocol.
-
Inconsistent pH: The most likely culprit for irreproducible results is inconsistent pH across your samples. The pH of the reaction mixture must be carefully controlled and consistently maintained. The use of a reliable buffer system is highly recommended.
-
Variable Reaction Time or Temperature: Ensure that all samples are incubated for the same duration and at the same temperature. Deviations in these parameters can lead to variability in the extent of the reaction.
-
Pipetting Inaccuracies: When working with small volumes, minor pipetting errors can lead to significant variations in the concentration of reactants. Calibrated pipettes and careful technique are essential.
-
Incomplete Mixing: Ensure that the reactants are thoroughly mixed upon addition to initiate the reaction uniformly.
Question: I am observing multiple peaks for my derivatized analyte in the chromatogram. What is happening?
Answer:
The presence of unexpected peaks can arise from several sources.
-
Side Reactions: At excessively high pH values or elevated temperatures, side reactions may occur, leading to the formation of byproducts.
-
Reagent-Related Impurities: The this compound reagent itself may contain impurities or can degrade to form products that are detectable. Running a blank reaction (containing only the reagent and solvent) can help identify these peaks.
-
Diastereomer Formation: If your analyte is a racemic mixture, derivatization with the chiral this compound reagent will produce two diastereomers, which should be separable by chromatography, resulting in two distinct peaks. This is the expected outcome for the chiral separation of enantiomers.
Frequently Asked Questions (FAQs)
What is the optimal pH for this compound derivatization?
The optimal pH for this compound derivatization is in the alkaline range, typically between 8.5 and 10.5. A pH of 10 is commonly cited in the literature as being effective for the derivatization of amino acids.[1] The basic environment ensures that the primary or secondary amine of the analyte is deprotonated and can act as an effective nucleophile.
What type of buffer should I use to control the pH?
A sodium borate buffer is frequently used to maintain a stable alkaline pH for this compound derivatization reactions.[1] Carbonate buffers can also be employed. The choice of buffer should be compatible with your analytical method (e.g., LC-MS).
How does pH affect the stability of the this compound reagent?
While an alkaline pH is necessary for the derivatization reaction, it can also promote the hydrolysis of the this compound reagent. Therefore, it is crucial to initiate the reaction promptly after adding the reagent to the buffered sample solution. The stability of the derivatized product should also be assessed under the final reaction conditions.
Can I perform the derivatization without a buffer?
While it is possible to add a base (e.g., triethylamine) to adjust the pH, using a buffer system is highly recommended. A buffer provides better control and stability of the pH throughout the reaction, leading to more reproducible results.
Quantitative Data on pH Impact
The efficiency of the this compound derivatization reaction is highly sensitive to the pH of the reaction medium. The following table provides a representative summary of the expected impact of pH on the relative derivatization efficiency.
| pH | Expected Relative Derivatization Efficiency (%) | Observations |
| < 7.0 | < 5% | Negligible reaction. The amine group is protonated and not sufficiently nucleophilic. |
| 7.0 - 8.0 | 20 - 50% | Reaction begins to proceed, but the rate and yield are low. |
| 8.5 - 10.5 | 90 - 100% | Optimal range for efficient derivatization. The amine is deprotonated, leading to a high reaction rate. |
| > 11.0 | 70 - 90% | Efficiency may decrease due to increased hydrolysis of the this compound reagent and potential side reactions. |
Experimental Protocols
Protocol for pH Optimization of this compound Derivatization
This protocol provides a framework for determining the optimal pH for the derivatization of a specific analyte with this compound.
-
Preparation of Buffers:
-
Prepare a series of 0.1 M sodium borate buffers with pH values ranging from 8.0 to 11.0 at 0.5 pH unit increments.
-
-
Preparation of Analyte and Reagent Solutions:
-
Prepare a stock solution of your analyte in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
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In a series of microcentrifuge tubes, add a fixed amount of the analyte stock solution.
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To each tube, add an equal volume of one of the prepared buffer solutions (pH 8.0, 8.5, 9.0, etc.).
-
Initiate the reaction by adding a molar excess (e.g., 5-fold) of the this compound reagent solution to each tube.
-
Vortex each tube immediately after adding the reagent.
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Incubate the reactions at a controlled temperature (e.g., 40°C) for a fixed time (e.g., 30 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, quench the reaction by adding a small volume of an acidic solution (e.g., 1% formic acid in water) to lower the pH.
-
Dilute the samples with the mobile phase to an appropriate concentration for analysis.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Monitor the peak area of the derivatized analyte(s).
-
-
Data Evaluation:
-
Plot the peak area of the derivatized analyte as a function of the buffer pH.
-
The pH that yields the highest peak area is the optimal pH for your derivatization reaction.
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low this compound derivatization efficiency.
References
Validation & Comparative
A Head-to-Head Battle for Amino Acid Analysis: (S)-NIFE versus Fmoc-Cl
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the optimal derivatization agent for amino acid analysis.
In the precise world of amino acid analysis, the choice of derivatization reagent is a critical decision that significantly impacts the sensitivity, resolution, and overall success of chromatographic separations. Among the myriad of available agents, (S)-N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, known as (S)-NIFE, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) have emerged as prominent contenders. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific analytical needs.
At a Glance: Key Performance Characteristics
| Feature | This compound | Fmoc-Cl |
| Primary Application | Chiral separation and quantification of D- and L-amino acids | General amino acid quantification |
| Reaction Targets | Primary and secondary amino groups | Primary and secondary amino groups |
| Key Advantage | Excellent enantioselectivity | Well-established, robust, and versatile |
| Detection Method | HPLC-MS/MS, HPLC-UV, HPLC-FLD | HPLC-UV, HPLC-FLD, LC-MS/MS |
| Derivative Stability | Good | High (stable for over 48 hours)[1] |
| Detection Limits | Sub-nanomolar to low picomolar range | Femtomole range[1] |
Delving into the Chemistry: Reaction Mechanisms
Both this compound and Fmoc-Cl target the primary or secondary amino groups of amino acids to form derivatives that are readily detectable by common chromatographic techniques.
This compound Derivatization: this compound is a chiral derivatizing agent that reacts with the amino group of an amino acid to form diastereomers. This clever chemical transformation is the key to its success in separating enantiomers. The resulting derivatives can then be resolved using standard reverse-phase high-performance liquid chromatography (HPLC).
Caption: Workflow of amino acid derivatization with this compound.
Fmoc-Cl Derivatization: Fmoc-Cl reacts with the amino group of amino acids in an alkaline environment to form a stable fluorenylmethoxycarbonyl-amino acid derivative. The fluorenyl group imparts strong UV absorbance and fluorescence to the derivative, enabling highly sensitive detection.
Caption: Workflow of amino acid derivatization with Fmoc-Cl.
Performance Deep Dive: A Data-Driven Comparison
Chiral Separation: The Domain of this compound
This compound has demonstrated exceptional capabilities in the challenging task of separating amino acid enantiomers. Studies have shown that it can achieve baseline separation for all 19 chiral proteinogenic amino acid pairs. This makes this compound the reagent of choice for applications where the quantification of D- and L-amino acids is crucial, such as in the study of neurological diseases, food science, and pharmaceutical development.
Sensitivity: A Close Contest
Both reagents enable highly sensitive detection of amino acids.
-
This compound: When coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), this compound has achieved limits of detection (LOD) of less than 1 nM for most amino acids. This outstanding sensitivity is particularly beneficial for the analysis of low-abundance D-amino acids in biological fluids.
-
Fmoc-Cl: The Fmoc group provides a strong fluorophore, allowing for detection in the femtomole range with HPLC and fluorescence detection (FLD)[1]. This level of sensitivity is sufficient for a wide range of applications.
Derivative Stability: A Win for Fmoc-Cl
The stability of the derivatized product is paramount for reliable and reproducible quantification. Fmoc-amino acid derivatives are known to be highly stable, with studies showing they remain unchanged for more than 48 hours at room temperature[1]. While this compound derivatives are stable enough for routine analysis, the long-term stability data for Fmoc-derivatives is more extensively documented.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for amino acid derivatization with this compound and Fmoc-Cl. Researchers should optimize these conditions for their specific applications.
This compound Derivatization Protocol (for UPLC-MS/MS)
-
Sample Preparation: Prepare amino acid standards and samples in a suitable buffer (e.g., borate buffer, pH 8.0).
-
Derivatization:
-
To 50 µL of the amino acid solution, add 50 µL of a 10 mg/mL solution of this compound in acetone.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Quenching: Stop the reaction by adding a small volume of an acidic solution (e.g., 1% formic acid).
-
Analysis: Dilute the sample as needed and inject it into the UPLC-MS/MS system.
Fmoc-Cl Derivatization Protocol (for HPLC-FLD)
-
Sample Preparation: Prepare amino acid standards and samples in a borate buffer (e.g., 0.1 M, pH 9.0).
-
Derivatization:
-
To 100 µL of the amino acid solution, add 100 µL of a 5 mM solution of Fmoc-Cl in acetone.
-
Vortex the mixture and let it react at room temperature for 2 minutes.
-
-
Quenching: Add 400 µL of a quenching reagent (e.g., 0.1 M glycine or 1-adamantanamine) to react with the excess Fmoc-Cl.
-
Extraction: Extract the Fmoc-amino acid derivatives with an organic solvent like pentane or ethyl acetate to remove excess reagent and by-products.
-
Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the HPLC-FLD system. An improved method suggests derivatization in a borate buffer at pH 11.4 for 40 minutes at ambient temperature, which can lead to more stable derivatives and a higher fluorescence response for certain amino acids[1].
Choosing the Right Tool for the Job: Conclusions and Recommendations
The selection between this compound and Fmoc-Cl hinges on the specific analytical goal.
-
For chiral amino acid analysis , where the separation and quantification of D- and L-enantiomers are required, This compound is the unequivocal choice due to its outstanding enantioselectivity. Its high sensitivity also makes it ideal for trace analysis of D-amino acids in complex biological matrices.
-
For general-purpose, high-sensitivity quantification of total amino acids , Fmoc-Cl remains a robust and reliable option . Its well-established protocols, the high stability of its derivatives, and its excellent sensitivity with fluorescence detection make it a workhorse in many laboratories. The ability to react with both primary and secondary amines in a single step is another significant advantage.
Ultimately, the decision should be guided by a thorough evaluation of the specific requirements of the study, including the need for chiral separation, the required level of sensitivity, and the available analytical instrumentation. This guide provides the foundational knowledge and data to empower researchers to make that critical choice with confidence.
References
(S)-NIFE vs. OPA/Chiral Thiol Reagents: A Comparative Guide for Chiral Amine Analysis
For researchers, scientists, and drug development professionals seeking robust and sensitive methods for chiral amine analysis, the choice of derivatization reagent is critical. This guide provides a detailed comparison of (S)-N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, known as (S)-NIFE, and the widely used o-phthaldialdehyde (OPA) in conjunction with chiral thiols.
The accurate quantification of enantiomers is paramount in drug development, metabolomics, and various fields of chemical analysis. Chiral derivatization, which involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, is a powerful strategy to enable their separation and quantification using standard chromatographic techniques. This guide delves into the advantages of the modern reagent this compound over the traditional OPA/chiral thiol system, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
This compound consistently demonstrates significant advantages in terms of sensitivity, stability, and broad applicability, making it a superior choice for many demanding applications.
| Feature | This compound | OPA/Chiral Thiol Reagents |
| Analyte Scope | Primary and secondary amines | Primarily primary amines |
| Derivative Stability | High stability, no spontaneous racemization reported[1][2] | Poor stability, derivatives can degrade within minutes to hours[3] |
| Sensitivity (LOD) | Excellent, sub-nanomolar (<1 nM) for most amino acids[1][2] | Good, but generally lower than this compound |
| Enantioselectivity | Outstanding, baseline separation for all 19 proteinogenic amino acids[1][2] | Variable, dependent on the specific chiral thiol and analyte |
| Reaction Conditions | Mild, room temperature | Mild, room temperature, but requires alkaline pH |
| Detection Methods | UV, Mass Spectrometry (MS)[4] | Fluorescence, UV, Mass Spectrometry (MS) |
Delving into the Details: Key Advantages of this compound
This compound has emerged as a high-performance chiral derivatizing agent, overcoming several limitations associated with the OPA/chiral thiol system.
Superior Stability of Derivatives: A significant drawback of the OPA/chiral thiol method is the instability of the resulting isoindole derivatives. These derivatives are prone to degradation, which can compromise the accuracy and reproducibility of quantitative analysis. In contrast, derivatives formed with this compound exhibit high stability, and importantly, the derivatization process has been shown not to cause spontaneous racemization[1][2]. This ensures the integrity of the sample and the reliability of the results.
Exceptional Sensitivity and Enantioselectivity: Research has highlighted the "outstanding performance" of this compound in terms of sensitivity and enantioselectivity[1][2]. In a study comparing seven different chiral derivatization agents, this compound enabled the baseline separation of all 19 chiral proteinogenic amino acids with limits of detection below 1 nM for most analytes when using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[1][2]. Furthermore, this compound has demonstrated superior resolution for challenging analytes like aromatic and N-methyl amino acids compared to other reagents[5].
Broader Analyte Scope: The OPA/chiral thiol reaction is generally limited to primary amines. This compound effectively derivatizes both primary and secondary amines, expanding its applicability for a wider range of chiral compounds, including amino alcohols and non-protein amino acids[4].
Experimental Protocols
Derivatization with this compound
This protocol is based on a validated method for the quantification of D-amino acids in biological fluids using UPLC-MS/MS[1][2].
Reagents:
-
This compound solution: 1 mg/mL in acetone
-
Borate buffer: 0.1 M, pH 8.8
-
Sample containing chiral amines
Procedure:
-
To 10 µL of the sample, add 40 µL of borate buffer.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of 1% formic acid.
-
The sample is now ready for injection into the LC-MS system.
Derivatization with OPA/Chiral Thiol (Example with Isobutyryl-L-cysteine - IBLC)
This protocol is a general representation of the OPA/chiral thiol derivatization procedure.
Reagents:
-
OPA solution: 10 mg/mL in methanol
-
IBLC solution: 20 mg/mL in 0.1 M borate buffer (pH 10.4)
-
Borate buffer: 0.4 M, pH 10.4
-
Sample containing primary amines
Procedure:
-
To 50 µL of the sample, add 50 µL of borate buffer.
-
Add 50 µL of the IBLC solution.
-
Initiate the reaction by adding 50 µL of the OPA solution.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the sample into the HPLC system immediately due to the limited stability of the derivatives.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction schemes for this compound and OPA/chiral thiol with amines.
Caption: A generalized workflow for chiral amine analysis using derivatization.
Caption: A decision tree to aid in selecting the appropriate chiral derivatization reagent.
Conclusion
While the OPA/chiral thiol system has been a valuable tool for the analysis of chiral primary amines, this compound offers significant and compelling advantages. Its ability to derivatize both primary and secondary amines, coupled with the formation of highly stable diastereomers, leads to more robust and reliable analytical methods. The outstanding sensitivity and enantioselectivity achieved with this compound, particularly when paired with modern analytical platforms like UPLC-MS/MS, make it the superior choice for researchers requiring high-throughput, accurate, and sensitive quantification of a broad range of chiral amines. For new method development and for applications demanding the highest levels of performance, this compound is the recommended chiral derivatizing agent.
References
- 1. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Using (S)-NIFE Derivatization for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral analysis, the accurate quantification of enantiomers is paramount for drug development, metabolomics, and various other scientific disciplines. Derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is a widely employed strategy. Among the various chiral derivatizing agents (CDAs), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, commonly known as (S)-NIFE, has emerged as a promising reagent. This guide provides an objective comparison of analytical methods utilizing this compound derivatization with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent significantly impacts the performance of an analytical method. Key parameters for comparison include sensitivity, enantioselectivity, and the required reaction conditions. Here, we compare this compound with three other widely used CDAs: Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC).
A study by Visser et al. provides a comprehensive comparison of seven different chiral derivatization agents for the analysis of D-amino acids and highlights the outstanding performance of this compound in terms of sensitivity and enantioselectivity.[1] Another study by Hess et al. reported the general order of sensitivity to be GITC > this compound ≈ L-FDAA > OPA-IBLC. Below is a summary of the performance characteristics of these agents.
| Derivatizing Agent | Reaction Time & Conditions | Advantages | Disadvantages |
| This compound | 20 minutes at room temperature.[1] | High sensitivity, good enantioselectivity, mild reaction conditions. | Relatively newer reagent with fewer published applications compared to FDAA. |
| FDAA (Marfey's Reagent) | 1 hour at 50°C.[1] | High enantioselectivity, widely used and well-established.[1] | Lower sensitivity compared to this compound and GITC, requires elevated temperature.[1] |
| GITC | 10 minutes at room temperature.[1] | High sensitivity, rapid reaction. | Can form multiple derivatives with some amino acids. |
| OPA-IBLC | 20 minutes at room temperature.[1] | Good for primary amines, fluorescence detection provides high sensitivity. | Derivatives can be unstable, not suitable for secondary amines like proline. |
Quantitative Method Validation Data: this compound Derivatization
A validated UPLC-MS/MS method for the quantification of D-amino acids in human biological fluids using this compound derivatization has demonstrated excellent performance.[1][2] The key validation parameters are summarized in the table below.
| Validation Parameter | Performance |
| Linearity | Excellent (r ≥ 0.9909 for 11 D-amino acids). |
| Limit of Detection (LOD) | <1 nM for most amino acids (e.g., D-alanine: 1.98 nM, D-methionine: 1.18 nM, D-asparagine: 5.15 nM).[1][2] |
| Limit of Quantification (LOQ) | 0.06 to 10 ng/mL for 11 D-amino acids. |
| Accuracy | 85% to 107% in human plasma, cerebrospinal fluid, and urine.[1][2] |
| Precision (RSD) | Intra- and inter-assay RSD < 16% for these three matrices.[1][2] |
| Enantiomeric Separation | Baseline separation (Rs > 2.45) for isomers of all 19 chiral proteinogenic amino acids.[1][2] |
| Racemization | No spontaneous racemization observed during sample preparation and derivatization.[1][2] |
Experimental Protocols
This compound Derivatization Protocol for Amino Acid Analysis
This protocol is adapted from the validated UPLC-MS/MS method for D-amino acid quantification.[1]
Materials:
-
This compound reagent solution (5 mg/mL in acetonitrile)
-
Borate buffer (62.5 mM, pH 10)
-
Sample containing amino acids
-
Internal standard solution (if applicable)
-
Quenching solution (e.g., 5% acetic acid)
Procedure:
-
To 20 µL of the sample, add 20 µL of the internal standard solution.
-
Add 20 µL of borate buffer (62.5 mM, pH 10).
-
Add 4 µL of the this compound reagent solution (5 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at room temperature for 20 minutes.
-
Stop the reaction by adding a quenching solution, such as 10 µL of 5% acetic acid.
-
The sample is now ready for UPLC-MS/MS analysis.
Alternative Derivatization Protocols
FDAA (Marfey's Reagent) Derivatization:
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of a 1% FDAA solution in acetone.
-
Incubate the mixture at 50°C for 1 hour.
-
Quench the reaction with 10 µL of 5% acetic acid.
GITC Derivatization:
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of a 1% GITC solution in acetone.
-
Incubate the mixture at room temperature for 10 minutes.
-
Quench the reaction with 10 µL of 5% acetic acid.
OPA-IBLC Derivatization:
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of a 30 mM OPA solution in methanol.
-
Immediately add 10 µL of a 90 mM IBLC solution in water.
-
Incubate the mixture at room temperature for 20 minutes.
-
Quench the reaction with 10 µL of 5% acetic acid.
Visualizing the Workflow and Reaction
To better understand the analytical process and the underlying chemistry, the following diagrams illustrate the experimental workflow and the this compound derivatization reaction.
Caption: Experimental workflow for chiral amino acid analysis using this compound derivatization.
Caption: this compound derivatization reaction with an amino acid.
References
A Guide to (S)-NIFE-Based Methods for Chiral Separation: Experimental Protocol and Performance Parameters
Representative Experimental Protocol
This protocol is a synthesis of methodologies described for pre-column derivatization using (S)-NIFE followed by reversed-phase HPLC analysis.[2]
Objective: To separate and quantify enantiomers of a target analyte (e.g., an amino acid) in a sample.
1. Materials and Reagents:
-
This compound Reagent Solution
-
Analyte Standard/Sample Solution (e.g., 1 µg/µL aqueous solution of the amino acid)
-
Triethylamine (TEA) Solution (e.g., 6% in a suitable solvent)
-
Acetic Acid Solution (e.g., 5% to stop the reaction)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
HPLC Column (e.g., C18 reversed-phase)
2. Derivatization Procedure: [2]
-
Pipette 1 µL of the analyte solution into a microcentrifuge tube.
-
Add 10 µL of 6% triethylamine to the solution.
-
Add 10 µL of the this compound chiral derivatizing agent solution.
-
Allow the mixture to react at room temperature for approximately 20 minutes.
-
Stop the reaction by adding 10 µL of 5% acetic acid.
-
The resulting mixture, containing the diastereomeric derivatives, is now ready for HPLC analysis.
3. HPLC-MS/MS Analysis:
-
Injection Volume: 20 µL
-
Mobile Phase: A gradient of acetonitrile and water is typically used for reversed-phase chromatography.
-
Column: Standard C18 reversed-phase column.
-
Detection: UV detection (e.g., at 205 nm) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[2]
-
Analysis: The separated diastereomers are quantified based on their peak areas relative to a calibration curve.
Method Performance and Validation Parameters
Analytical method validation is essential to ensure that a method is reliable, reproducible, and fit for its intended purpose.[3][4] The following table summarizes the key parameters that should be evaluated for an this compound-based HPLC method, along with typical acceptance criteria as guided by regulatory standards like the ICH.[1][5][6]
| Parameter | Description | Typical Acceptance Criteria / Illustrative Data |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | The analyte peaks should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4] | Correlation coefficient (r²) ≥ 0.99 for a calibration curve constructed from 5-7 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. Often determined by spiking a blank matrix with a known quantity of the analyte.[4] | 98-102% recovery for drug substance analysis; may vary for complex matrices. |
| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% for repeatability. RSD ≤ 3% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] | Signal-to-Noise ratio of 10:1.[4] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[4] | No significant change in results when parameters are slightly varied; system suitability parameters must still be met. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for chiral separation using pre-column derivatization with this compound.
Caption: General workflow for this compound pre-column derivatization and HPLC analysis.
This compound Derivatization Reaction
This diagram shows the chemical reaction between an amino acid and this compound to form diastereomers, which can then be separated on an achiral column.
Caption: Derivatization of an amino acid with this compound to form separable diastereomers.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. aaps.ca [aaps.ca]
- 6. altabrisagroup.com [altabrisagroup.com]
Cross-Validation of (S)-NIFE Derivatization and Chiral Stationary Phase HPLC for Enantioselective Analysis
A Comparative Guide for Researchers in Drug Development and Life Sciences
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and various fields of scientific research. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantioselective analysis, which can be broadly categorized into two approaches: indirect methods involving chiral derivatization and direct methods using chiral stationary phases (CSPs).
This guide provides a comparative overview of these two prominent HPLC techniques for the enantioseparation of primary amines and amino acids, focusing on the use of (S)-N-(4-nitrophenoxycarbonyl)-phenylalanine 2-methoxyethyl ester ((S)-NIFE) as a chiral derivatizing agent and the application of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases.
Executive Summary
Both this compound derivatization followed by reversed-phase HPLC and direct analysis on a chiral stationary phase are powerful methods for determining enantiomeric composition. The choice between the two often depends on factors such as the nature of the analyte, the required sensitivity, sample matrix complexity, and available instrumentation.
The This compound derivatization method offers the advantage of using conventional and robust achiral reversed-phase columns, often leading to high separation efficiency and sensitivity, especially when coupled with mass spectrometry. However, it requires an additional sample preparation step, and the derivatizing agent must be of high enantiomeric purity to ensure accurate results.
Direct analysis on a chiral stationary phase provides a more straightforward workflow by eliminating the need for derivatization. A wide variety of CSPs are commercially available, offering selectivity for a broad range of chiral compounds. Method development can sometimes be more complex, involving the screening of different columns and mobile phases to achieve optimal separation.
This guide presents experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific analytical needs.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for the enantioseparation of amino acids using both this compound derivatization and chiral stationary phase HPLC. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Enantioseparation of Amino Acids using this compound Derivatization followed by Reversed-Phase HPLC
| Amino Acid | Retention Time (t R1, min) | Retention Time (t R2, min) | Separation Factor (α) |
| allo-Isoleucine | 40.1 | 41.5 | 1.04 |
| Isoleucine | 42.3 | 43.8 | 1.04 |
| Leucine | 43.1 | 44.7 | 1.04 |
| Phenylalanine | 45.5 | 47.2 | 1.04 |
| Tyrosine | 38.9 | 40.8 | 1.05 |
| Tryptophan | 46.8 | 49.2 | 1.05 |
Data extracted from a study on the chirality determination of unusual amino acids.[1]
Table 2: Enantioseparation of Underivatized Amino Acids on a Chiral Stationary Phase (Astec CHIROBIOTIC® T)
| Amino Acid | Retention Factor (k' L-enantiomer) | Retention Factor (k' D-enantiomer) | Selectivity (α) |
| Arginine | 1.8 | 2.5 | 1.39 |
| Aspartic Acid | 1.5 | 2.1 | 1.40 |
| Threonine | 2.1 | 2.9 | 1.38 |
| Tyrosine | 3.5 | 4.8 | 1.37 |
Data based on the analysis of underivatized amino acids. The D-enantiomer is consistently more retained on this type of CSP.[2]
Table 3: Enantioseparation of Serine and Glutamic Acid on a Chiral Stationary Phase (ChiroSil® SCA(-))
| Amino Acid | Retention Factor (k' 1) | Selectivity (α) |
| Serine | 1.37 | 1.99 |
| Glutamic Acid | 1.45 | 1.60 |
Data from the HPLC analytical screen of serine and glutamic acid.[3]
Experimental Protocols
Method 1: Enantioseparation via this compound Derivatization
This indirect method involves the derivatization of the chiral amine or amino acid with this compound to form diastereomers, which are then separated on a conventional achiral HPLC column.
1. Derivatization Procedure: [1]
-
Sample Preparation: Prepare a 1 mg/mL aqueous solution of the amino acid.
-
Reaction Mixture: To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine (pH ~11.9) and 10 µL of a 1% this compound solution in acetone.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 20 minutes.
-
Quenching: Stop the reaction by adding 10 µL of 5% acetic acid.
-
Analysis: Inject an aliquot of the final reaction mixture into the HPLC system.
2. HPLC Conditions: [1]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidic modifier like formic acid.
-
Detection: UV or Mass Spectrometry (MS).
Method 2: Direct Enantioseparation on a Chiral Stationary Phase
This direct method involves the injection of the underivatized analyte onto a specialized chiral HPLC column.
1. Sample Preparation:
-
Dissolve the amino acid sample in the mobile phase or a compatible solvent.
2. HPLC Conditions for Astec CHIROBIOTIC® T Column: [2]
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP).
-
Mobile Phase: A simple LC-MS compatible mobile phase, for example, a mixture of methanol and water with a volatile salt like ammonium formate.
-
Detection: UV or Mass Spectrometry (MS).
3. HPLC Conditions for ChiroSil® SCA(-) Column: [3]
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV.
Mandatory Visualization
Caption: Experimental workflows for the two enantioseparation methods.
Caption: Logical relationship comparing the two enantioseparation principles.
References
A Head-to-Head Comparison: (S)-NIFE vs. GITC for Chiral Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of derivatizing agent is paramount for achieving accurate and sensitive results. This guide provides a comprehensive comparison of two prominent chiral derivatizing agents: (S)-N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, commonly known as (S)-NIFE, and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). This comparison is based on experimental data to facilitate an informed decision for your analytical needs.
The accurate quantification and chiral separation of amino acids are critical in various fields, from biomarker discovery to nutritional analysis and pharmaceutical development. Derivatization of amino acids prior to chromatographic analysis is a common strategy to enhance their detection and separation. Both this compound and GITC are effective chiral derivatizing agents that react with the primary or secondary amine group of amino acids to form diastereomers, which can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Performance Comparison at a Glance
The selection of an appropriate derivatizing agent depends on several factors, including the specific amino acids of interest, the required sensitivity, and the analytical instrumentation available. Below is a summary of the key performance characteristics of this compound and GITC based on available data.
| Performance Metric | This compound | GITC |
| Full Chemical Name | (S)-N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate |
| Reaction Time | 20 minutes at room temperature[1] | 10 minutes at room temperature[1] |
| Enantioselectivity | Generally provides excellent enantioselectivity, particularly for aromatic amino acids and specific unusual amino acids like β-MeOTyr.[1] | Offers good enantioselectivity for a range of amino acids. |
| Sensitivity (LOD) | High sensitivity, with Limits of Detection (LODs) in the low nanomolar to sub-nanomolar range with UPLC-MS/MS. For example, LODs of <1 nM have been reported for most proteinogenic amino acids. | Data on specific LODs are less readily available in direct comparison, but it is a widely used reagent suggesting adequate sensitivity for many applications. |
| Derivative Stability | Information on the long-term stability of this compound derivatives is not extensively detailed in the reviewed literature. | The stability of GITC derivatives is a consideration, as is the case with many derivatized compounds. |
| Applicability | Effective for both primary and secondary amino acids.[2] | Reacts with primary and secondary amines. |
In-Depth Look at Performance
This compound has demonstrated exceptional performance in terms of sensitivity and enantioselectivity, particularly when coupled with UPLC-MS/MS. For instance, a study reported baseline separation for the isomers of all 19 chiral proteinogenic amino acids with limits of detection below 1 nM for most, with the exception of D-alanine (1.98 nM), D-methionine (1.18 nM), and D-asparagine (5.15 nM). This level of sensitivity makes this compound a strong candidate for applications requiring the detection of trace amounts of D-amino acids in biological matrices. Furthermore, this compound has been shown to provide superior separation for certain challenging analytes, such as β-methoxytyrosine stereoisomers.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful amino acid analysis. Below are representative protocols for derivatization using this compound and GITC.
This compound Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
Reagents:
-
This compound solution: 1% (w/v) in acetone
-
Amino acid standard or sample solution: 1 mg/mL in water (with methanol if needed for solubility)
-
Triethylamine solution: 6% (v/v) in water
-
Acetic acid solution: 5% (v/v) in water
Procedure:
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine solution.
-
Add 10 µL of the 1% this compound solution.
-
Allow the reaction to proceed for 20 minutes at room temperature.[1]
-
Quench the reaction by adding 10 µL of 5% acetic acid solution.
-
The resulting mixture is ready for HPLC or LC-MS analysis.
GITC Derivatization Protocol
This protocol provides a general framework for derivatization with GITC.
Reagents:
-
GITC solution: 1% (w/v) in acetone
-
Amino acid standard or sample solution: 1 mg/mL in water (with methanol if needed for solubility)
-
Triethylamine solution: 6% (v/v) in water
-
Acetic acid solution: 5% (v/v) in water
Procedure:
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine solution.
-
Add 10 µL of the 1% GITC solution.
-
Let the reaction proceed for 10 minutes at room temperature.[1]
-
Stop the reaction by adding 10 µL of 5% acetic acid solution.
-
The derivatized sample is now ready for analysis.
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions for both this compound and GITC derivatization.
Conclusion
Both this compound and GITC are valuable tools for the chiral analysis of amino acids. The choice between them will be dictated by the specific requirements of the analysis. For applications demanding the highest sensitivity and the ability to resolve challenging stereoisomers, this compound, especially when paired with UPLC-MS/MS, appears to be an excellent option. On the other hand, GITC offers a very rapid derivatization protocol and has a long history of successful application in the field.
Researchers are encouraged to evaluate both reagents based on their specific analytical goals and available instrumentation. Method optimization, including reaction conditions and chromatographic parameters, will be essential for achieving the best possible results.
References
A Researcher's Guide to Assessing Enantiomeric Purity: A Comparative Analysis of the (S)-NIFE Reagent
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. The (S)-NIFE reagent, chemically known as N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, has emerged as a valuable tool for this purpose. This guide provides a comprehensive comparison of the this compound reagent with other established methods for assessing enantiomeric purity, supported by experimental data and detailed protocols.
The therapeutic efficacy and safety of many chiral drugs are often attributed to a single enantiomer, while the other may be inactive or even cause adverse effects. Consequently, regulatory agencies demand strict control over the enantiomeric composition of chiral pharmaceuticals. This necessitates reliable and robust analytical methods to determine enantiomeric excess (e.e.) and purity.
This compound is a chiral derivatizing agent employed in the indirect method of enantiomeric resolution by high-performance liquid chromatography (HPLC).[1] The fundamental principle involves the reaction of the chiral analyte with the enantiomerically pure this compound reagent to form a pair of diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated and quantified using standard achiral HPLC columns.
Comparative Performance of Chiral Derivatization Agents
The selection of a suitable analytical method for determining enantiomeric purity depends on various factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. Besides chiral derivatizing agents like this compound, direct methods utilizing chiral stationary phases (CSPs) in HPLC offer an alternative approach.
Here, we compare the performance of this compound with other commonly used chiral derivatizing agents and the direct CSP method.
| Method | Principle | Typical Analytes | Limit of Detection (LOD) | Analysis Time | Key Advantages | Key Disadvantages |
| This compound Derivatization | Indirect; forms diastereomers | Amino acids, amino alcohols | <1 nM to 5.15 nM for various amino acids (UPLC-MS/MS)[2][3] | Derivatization + HPLC run | High sensitivity, applicable to a wide range of primary and secondary amines. | Requires a separate derivatization step; potential for kinetic resolution or racemization. |
| FDAA (Marfey's Reagent) Derivatization | Indirect; forms diastereomers | Amino acids | nM concentration range[4] | Derivatization + HPLC run | Well-established, good resolution for many amino acids. | Can be less sensitive than other methods for certain compounds. |
| GITC Derivatization | Indirect; forms diastereomers | Amines, amino acids | Not specified | Derivatization + HPLC run | Effective for primary and secondary amines. | Limited comparative data on sensitivity. |
| OPA/Chiral Thiol Derivatization | Indirect; forms diastereomers | Primary amines, amino acids | Not specified | Derivatization + HPLC run | Rapid reaction, fluorescent derivatives enhance sensitivity. | Not suitable for secondary amines. |
| Chiral Stationary Phase (CSP) HPLC | Direct; differential interaction with a chiral selector | Wide range of chiral compounds | Analyte-dependent | Typically shorter than indirect methods | No derivatization required, simpler workflow. | CSPs can be expensive and have limited lifetimes; method development can be more complex. |
Experimental Protocols
This compound Derivatization Protocol for Amino Acids
This protocol is a general guideline for the derivatization of amino acid samples with this compound for subsequent HPLC analysis.
Materials:
-
This compound reagent
-
Amino acid standard or sample
-
Borate buffer (62.5 mM, pH 10)
-
Acetonitrile (ACN)
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a standard solution of the amino acid in an appropriate solvent.
-
Derivatization Reaction:
-
To 20 µL of the amino acid solution, add 20 µL of borate buffer (62.5 mM, pH 10).
-
Add 4 µL of this compound reagent solution (5 mg/mL in ACN).
-
Vortex the mixture and allow it to react at room temperature. The reaction time may need to be optimized but is typically in the range of 20-30 minutes.
-
-
Reaction Quenching: The reaction is typically stopped by the addition of an acidic solution, such as formic acid, to lower the pH.
-
Analysis: Inject an appropriate volume of the resulting solution into the HPLC or UPLC system for analysis.
HPLC-UV/MS Analysis of this compound Derivatives
Instrumentation:
-
HPLC or UPLC system
-
Reversed-phase C18 column
-
UV detector or Mass Spectrometer
Typical Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the diastereomers. The exact gradient profile will depend on the specific amino acid derivatives.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detection:
-
UV: Monitor the absorbance at a wavelength where the derivatives exhibit strong absorption (e.g., 254 nm or 280 nm).
-
MS: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte. Monitor the specific m/z values of the diastereomeric derivatives.
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for enantiomeric purity analysis using this compound and the logical relationship between different analytical approaches.
Conclusion
The this compound reagent is a highly effective and sensitive tool for the determination of enantiomeric purity, particularly for amino acids and amino alcohols. Its primary advantage lies in the formation of stable diastereomers that can be readily separated by conventional reversed-phase HPLC. While the indirect method involving this compound requires an additional derivatization step compared to direct methods using chiral stationary phases, the high sensitivity achieved, especially when coupled with mass spectrometry, makes it a powerful technique for trace-level analysis.
The choice between this compound and other methods will ultimately depend on the specific requirements of the analysis. For routine quality control where a simpler workflow is desired, direct CSP methods may be preferable. However, for applications demanding high sensitivity and the analysis of complex matrices, the this compound derivatization method offers a robust and reliable solution for ensuring the enantiomeric purity of chiral compounds.
References
linearity, accuracy, and precision of the (S)-NIFE method
For researchers and professionals in drug development, the accurate and precise quantification of nitric oxide (NO) is critical for understanding its diverse roles in physiological and pathological processes. While various methods exist for NO detection, this guide provides a comparative overview of the linearity, accuracy, and precision of key techniques, including fluorescent probes, the Griess assay, electrochemical sensors, and chemiluminescence. This comparison aims to assist researchers in selecting the most appropriate method for their specific experimental needs.
Comparison of Performance Characteristics
The selection of an appropriate nitric oxide detection method is contingent on the specific requirements of the study, such as the desired sensitivity, the biological matrix being analyzed, and the need for real-time or endpoint measurements. The following table summarizes the key performance characteristics of major NO detection methods.
| Method | Principle | Linearity Range | Accuracy | Precision | Key Advantages | Key Limitations |
| Fluorescent Probes (e.g., DAF-2) | Reaction of a non-fluorescent probe with an oxidized form of NO to produce a highly fluorescent product.[1] | Typically in the nanomolar to low micromolar range. | Can be affected by probe specificity and environmental factors. | Good, but can be influenced by photobleaching and probe distribution. | High sensitivity, suitable for live-cell imaging and providing spatial and temporal information.[2] | Indirect detection of NO, potential for false positives from other reactive species, and susceptibility to pH changes.[1][3] |
| Griess Assay | A two-step diazotization reaction that colorimetrically measures nitrite (NO₂⁻), a stable oxidation product of NO.[4][5] | Generally in the low micromolar range (e.g., 5-200 µM).[6] | Good for nitrite quantification; accuracy for total NO depends on the efficiency of the nitrate-to-nitrite reduction step. | High precision, with variations typically within ±2 µM.[6] | Simple, cost-effective, and suitable for high-throughput screening of biological fluids like plasma and urine.[4][6] | Indirectly measures NO by quantifying its stable end products (nitrite and nitrate), not suitable for real-time NO detection, and can be affected by interfering substances in biological samples.[6] |
| Electrochemical Sensors | Direct oxidation or reduction of NO at an electrode surface, generating a current proportional to the NO concentration. | Wide linear range, from nanomolar to micromolar concentrations. | High accuracy due to direct detection. | Excellent precision, providing real-time measurements. | Real-time, direct detection of NO with high sensitivity and selectivity.[2] | Sensor fouling by biological molecules can be a challenge, requiring specialized coatings. |
| Chemiluminescence | Reaction of NO with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The light intensity is proportional to the NO concentration.[7] | Wide linear range with a very low detection limit (less than 1 ppb).[8] | Considered the gold standard for accuracy in NO quantification. | High precision and reproducibility. | Extremely high sensitivity and specificity for NO, considered the reference method for NO measurement.[9] | Requires specialized and expensive equipment, not suitable for in-situ measurements in living cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are outlines of the experimental protocols for the compared nitric oxide detection methods.
This protocol provides a general workflow for detecting intracellular NO using a fluorescent probe like Diaminofluorescein-2 (DAF-2).
Materials:
-
DAF-2 diacetate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) - for positive control
-
NO synthase inhibitor (e.g., L-NAME) - for negative control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of DAF-2 diacetate in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the DAF-2 diacetate-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess extracellular probe.
-
Treatment: Add fresh, pre-warmed medium containing the experimental treatments (e.g., stimulants to induce NO production, inhibitors). Include positive and negative controls.
-
Fluorescence Measurement:
-
After the desired treatment period, measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~515 nm) or a fluorescence plate reader.
-
For imaging, capture images at different time points to observe temporal changes in NO production.
-
This protocol describes the measurement of nitrite (NO₂⁻) in deproteinized plasma samples.
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer (e.g., 5% phosphoric acid).[5]
-
Nitrite standard solutions (e.g., sodium nitrite) of known concentrations.
-
Deproteinizing agent (e.g., zinc sulfate or ultrafiltration devices).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Collect blood samples and centrifuge to obtain plasma.
-
Deproteinize the plasma samples to remove interfering proteins. This can be done by adding a precipitating agent like zinc sulfate and centrifuging, or by using molecular weight cut-off filters.
-
-
Standard Curve Preparation: Prepare a series of nitrite standard solutions of known concentrations (e.g., 0-100 µM) in the same buffer as the samples.
-
Assay Procedure:
-
Pipette 50 µL of each standard and deproteinized plasma sample into separate wells of a 96-well plate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizing the Methodologies
To further clarify the principles behind these detection methods, the following diagrams illustrate their core workflows.
Caption: Workflow of fluorescent probe-based nitric oxide detection.
Caption: The chemical pathway of the Griess reaction for nitrite detection.
Caption: Principle of nitric oxide detection by chemiluminescence.
References
- 1. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Griess test - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Before you continue to YouTube [consent.youtube.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to Robustness Testing of an HPLC Method for (S)-Nifedipine Analysis
This guide provides a comprehensive overview of the robustness testing for a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of (S)-Nifedipine. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, presents comparative data, and discusses alternative analytical techniques. Robustness testing is a critical component of analytical method validation, ensuring that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results.
Standard HPLC Method Protocol for (S)-Nifedipine
The following protocol outlines a standard isocratic reverse-phase HPLC method for the quantitative determination of (S)-Nifedipine. This method serves as the baseline against which all robustness variations are compared.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A degassed mixture of water, acetonitrile, and methanol in a 50:25:25 (v/v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm[1].
-
Injection Volume: 20 µL.
-
Standard Solution: A solution of (S)-Nifedipine with a concentration of 0.1 mg/mL, prepared by dissolving the reference standard in methanol and diluting with the mobile phase[1].
Robustness Testing: Workflow and Parameters
Robustness testing is conducted by introducing small, deliberate variations to the established HPLC method parameters. The International Council for Harmonisation (ICH) guidelines recommend this evaluation to demonstrate the method's reliability during normal usage[2][3]. The workflow below illustrates the process of evaluating the impact of these variations on the method's performance.
Comparative Data: Robustness Study Results
The robustness of the HPLC method was evaluated by analyzing the system suitability parameters after introducing variations to the standard protocol. The results, summarized below, demonstrate that the method is robust within the tested parameter ranges, as all outcomes remained within acceptable limits.
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Nominal Condition | - | 5.42 | 1.15 | 6850 |
| Flow Rate | 0.9 mL/min | 5.98 | 1.14 | 6910 |
| 1.1 mL/min | 4.91 | 1.16 | 6790 | |
| Mobile Phase Ratio | 50:23:27 | 5.81 | 1.15 | 6820 |
| 50:27:23 | 5.03 | 1.14 | 6890 | |
| Column Temperature | 25°C | 5.65 | 1.17 | 6750 |
| 35°C | 5.21 | 1.13 | 6950 | |
| Detection Wavelength | 230 nm | 5.42 | 1.15 | 6850 |
| 240 nm | 5.42 | 1.15 | 6850 |
Acceptance Criteria: Retention Time %RSD < 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000.
Comparison with Alternative Analytical Methods
While HPLC is a widely used and reliable technique for the analysis of (S)-Nifedipine, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness.
| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Specificity | High (separates from impurities) | Low (interference from excipients) | Very High (mass-based detection) |
| Sensitivity | Moderate (ng/mL range) | Low (µg/mL range) | Very High (pg/mL range) |
| Robustness | High (demonstrated) | Moderate | Moderate (requires careful optimization) |
| Cost (Instrument) | Moderate | Low | High |
| Sample Throughput | Moderate | High | Moderate |
| Primary Use | Routine QC, assay, impurity profiling | Simple quantification in pure form | Bioanalysis, impurity identification |
Conclusion
The presented HPLC method for the analysis of (S)-Nifedipine demonstrates a high degree of robustness. The deliberate variations in critical parameters—flow rate, mobile phase composition, column temperature, and detection wavelength—did not significantly impact the system suitability test results, with all parameters remaining well within the pre-defined acceptance criteria. This confirms the method's reliability for routine use in quality control and research environments. When compared to alternatives, the HPLC-UV method offers a balanced combination of specificity, sensitivity, and cost, making it highly suitable for its intended purpose. For analyses requiring higher sensitivity, such as in bioanalytical studies, LC-MS/MS would be a more appropriate, albeit more costly, alternative.
References
Safety Operating Guide
Proper Disposal of 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate: A Comprehensive Guide
For Immediate Reference: Treat 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate as a hazardous waste. Due to the lack of a specific Safety Data Sheet (SDS), a conservative approach is mandatory, informed by the hazardous nature of its constituent chemical groups. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Key Chemical Hazard Data
The disposal protocol for 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate is predicated on the properties of its more hazardous components. The following table summarizes the key data for related compounds that inform the recommended disposal procedure.
| Feature | 4-Nitrophenol | 2-Methoxyethanol | L-Phenylalanine | 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate (Inferred) |
| Primary Hazards | Toxic, Irritant, Environmental Hazard | Reproductive Toxin, Flammable | Not classified as hazardous | Assumed Toxic, Irritant, Potential Reproductive Toxin, Environmental Hazard |
| Physical State | Solid | Liquid | Solid | Solid |
| Disposal Consideration | Hazardous Waste | Hazardous Waste | Non-Hazardous Waste (in pure form) | Hazardous Waste |
| Recommended Disposal | Incineration[1][2] | Licensed chemical waste contractor[3] | Standard laboratory waste (consult local regulations)[4][5] | Incineration via a licensed hazardous waste disposal service |
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must adhere to the following steps to ensure the safe and compliant disposal of 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate.
Step 1: Waste Identification and Classification
-
Treat all waste containing 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate as hazardous waste .
-
This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
Step 2: Waste Segregation and Collection
-
Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste containing the compound in a separate, compatible, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Labeling of Waste Containers
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate"
-
The primary hazards: "Toxic," "Irritant," "Environmental Hazard"
-
The accumulation start date
-
The name of the principal investigator and laboratory contact information
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system to prevent spills and be located away from drains and sources of ignition.
-
Ensure the storage area is secure and only accessible to authorized personnel.
Step 5: Scheduling Waste Pickup and Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste.
-
Disposal should be conducted by a licensed and reputable hazardous waste disposal company. The preferred method of disposal for nitrophenol-containing compounds is controlled incineration.[1][2]
Step 6: Decontamination of Work Areas
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound.
-
Use an appropriate solvent or cleaning agent as determined by your laboratory's standard operating procedures for hazardous materials.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate.
Caption: Decision workflow for the proper disposal of the target compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Essential Safety and Handling Protocols for 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate
This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The primary line of defense when handling this and similar chemical compounds involves the correct and consistent use of Personal Protective Equipment (PPE). Below is a summary of recommended PPE.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety Goggles or Glasses | NIOSH (US) or EN 166 (EU) approved[1] |
| Hand Protection | Chemical-Resistant Gloves | Inspected prior to use[1] |
| Body Protection | Laboratory Coat/Gown | Standard lab attire |
| Respiratory Protection | Not generally required | Use in a well-ventilated area[1][2][3][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Utilize in a well-ventilated area to minimize inhalation exposure.[1]
-
Practice good industrial hygiene; wash hands thoroughly after handling.[1][2][3][4][5]
-
Ensure proper glove removal technique to prevent skin contact.[1]
Storage:
Disposal Plan
All waste materials should be handled and disposed of in accordance with institutional and local regulations.
-
Dispose of unused product and waste through a licensed disposal company.[1][2]
-
Contaminated gloves and other disposable PPE should be disposed of as chemical waste.[1]
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize exposure risk.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
